5-Chloro-3-phenylisoxazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVZAEKGUQQYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315671 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-89-6 | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 5-Chloro-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid compound at room temperature with a molecular formula of C₉H₆ClNO.[1][2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3356-89-6 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [1][2][3] |
| Molecular Weight | 179.61 g/mol | [1][3] |
| Melting Point | 51-52 °C | Fluorochem |
| Boiling Point | 314.5 °C | |
| Physical State | Solid | Fluorochem |
| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | [2] |
Synthesis of this compound
Experimental Protocol: General Procedure for the Synthesis of 5-Chloroisoxazoles[5]
This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles and can be applied to the synthesis of this compound starting from 3-phenylisoxazol-5(4H)-one.
Materials:
-
3-phenylisoxazol-5(4H)-one
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Petroleum ether
Procedure:
-
To a stirring suspension of 3-phenylisoxazol-5(4H)-one (1.0 equivalent) in phosphoryl chloride (POCl₃, excess), add triethylamine (Et₃N, 0.83 equivalents) dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at 75 °C for 12 hours.
-
Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice (approximately 300 g per 3 mmol of starting material).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure this compound.
Logical Workflow for the Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectral Properties
Complete, published spectral data specifically for this compound are not available in the reviewed literature. However, data for closely related isomers, such as 5-(3-chlorophenyl)-3-phenylisoxazole and 5-(4-chlorophenyl)-3-phenylisoxazole, can provide valuable insights into the expected spectral characteristics.
Predicted Spectral Data
Based on the analysis of related compounds, the following spectral characteristics for this compound can be anticipated:
-
¹H NMR (CDCl₃):
-
Aromatic protons of the phenyl group are expected to appear as multiplets in the range of δ 7.4-7.9 ppm.
-
A singlet for the isoxazole ring proton (H-4) is expected around δ 6.5-7.0 ppm.
-
-
¹³C NMR (CDCl₃):
-
The carbon atoms of the phenyl group will resonate in the aromatic region (δ 125-135 ppm).
-
The isoxazole ring carbons are expected at approximately δ 160-170 ppm (C-3 and C-5) and around δ 100 ppm (C-4).
-
-
IR (KBr):
-
Characteristic peaks for C=N and C=C stretching of the isoxazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration should be observable in the fingerprint region (typically below 800 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z 179, with a characteristic M+2 peak at m/z 181 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.
-
Fragmentation may involve the loss of CO, Cl, and cleavage of the isoxazole ring.
-
Spectral Data of a Related Isomer: 5-(3-chlorophenyl)-3-phenylisoxazole[6]
| Data Type | Chemical Shifts (δ ppm) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | 7.87–7.81 (m, 3H, ArH), 7.74–7.69 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.44–7.41 (m, 2H, ArH), 6.84 (s, 1H, isoxazole-H) |
| ¹³C NMR (100 MHz, CDCl₃) | 168.9, 163.0, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2 |
Biological and Pharmacological Properties
While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5][6]
General Biological Activities of Isoxazole Derivatives
Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:[6]
-
Anti-inflammatory
-
Anticancer
-
Antibacterial
-
Antiviral
-
Antifungal
The biological activity of isoxazole derivatives is often attributed to the ability of the isoxazole ring to participate in various non-covalent interactions with biological targets.[7] The introduction of a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.
Potential Signaling Pathways
Given the known activities of other isoxazole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, some isoxazole derivatives have been shown to inhibit enzymes like xanthine oxidase and histone deacetylases (HDACs). A simplified, hypothetical signaling pathway that could be modulated by an isoxazole-based inhibitor is depicted below.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Reactivity and Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloro-substituent at the 5-position, which can be displaced by various nucleophiles. A notable application is its use as a precursor for the synthesis of 2H-azirine-2-carboxylic acid derivatives through iron(II)-catalyzed isomerization.[4]
Experimental Protocol: Synthesis of Morpholino(3-phenyl-2H-azirin-2-yl)methanone from this compound[5]
Materials:
-
This compound
-
Morpholine
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Dry acetonitrile
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 equivalent) in dry acetonitrile, add anhydrous FeCl₂ (0.2 equivalents).
-
To this mixture, add morpholine (3.0 equivalents).
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.
Reaction Workflow
Caption: Reaction of this compound to form an azirine derivative.
Conclusion
This compound is a valuable heterocyclic compound with established physical properties and significant potential as a building block in organic synthesis and drug discovery. While a specific, detailed synthesis protocol and comprehensive spectral and biological data are not fully available in the public domain, the information gathered from related compounds provides a strong foundation for future research. The general synthetic methods, predicted spectral characteristics, and the known reactivity and broad biological potential of the isoxazole scaffold outlined in this guide offer a solid starting point for researchers interested in exploring the chemistry and therapeutic applications of this compound. Further investigation is warranted to fully elucidate its synthetic accessibility, spectral properties, and specific biological targets and mechanisms of action.
References
- 1. This compound 97.00% | CAS: 3356-89-6 | AChemBlock [achemblock.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
A Technical Guide to 5-Chloro-3-phenylisoxazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. It serves as a valuable building block for the synthesis of more complex molecular architectures. This guide details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
The foundational identity of any chemical compound lies in its structure and systematic nomenclature. This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with a phenyl group and a chlorine atom.
-
IUPAC Name: 5-chloro-3-phenyl-1,2-oxazole[1] or this compound.[2]
-
InChI Key: KWVZAEKGUQQYMK-UHFFFAOYSA-N[1]
Below is a two-dimensional representation of the chemical structure, generated using the DOT language.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Reference |
| CAS Number | 3356-89-6 | [1][2] |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.6 g/mol | |
| Physical State | Solid | |
| Melting Point | 51 to 52°C | [1] |
| Boiling Point | 314.5 °C | |
| Purity | 97% - 98% | [2] |
Experimental Protocols
This compound is not only a compound of interest for its potential applications but also serves as a versatile starting material for synthesizing various derivatives, such as amides and esters of 2H-azirine-2-carboxylic acids.[3] The following section details a general experimental procedure for the synthesis of 5-chloroisoxazoles from isoxazol-5(4H)-ones, which is a common pathway to obtain this class of compounds.
General Procedure for the Synthesis of 5-Chloroisoxazoles [3]
This protocol outlines a method for the chlorination of a 3-substituted-isoxazol-5(4H)-one to yield the corresponding 5-chloroisoxazole.
Materials and Reagents:
-
3-Phenylisoxazol-5(4H)-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a solution of 3-phenylisoxazol-5(4H)-one in a suitable solvent such as acetonitrile or dichloromethane, add phosphorus oxychloride (POCl₃). The reaction is typically performed at room temperature or with cooling, depending on the reactivity of the substrate.
-
Stir the reaction mixture at room temperature for a period ranging from several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
The workflow for this general synthetic approach is visualized in the diagram below.
References
An In-depth Technical Guide to 5-Chloro-3-phenylisoxazole: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Chloro-3-phenylisoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its fundamental characteristics, provides established experimental protocols for its synthesis and analysis, and explores its interactions with key biological signaling pathways.
Core Properties of this compound
This compound is a solid, crystalline compound at room temperature. Its core structure consists of a phenyl group attached to an isoxazole ring, which is further substituted with a chlorine atom. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule.
Physical and Chemical Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 3356-89-6 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 51-53 °C |
| Boiling Point | 314.5 °C at 760 mmHg (predicted) |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone, chloroform. Sparingly soluble in water. |
| Stability | Stable under normal laboratory conditions. Isoxazole rings can be susceptible to degradation under strong acidic or basic conditions. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following sections provide step-by-step experimental protocols based on established literature procedures.
Synthesis of this compound
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine. For this compound, a similar strategy can be employed starting from an appropriate chlorinated chalcone, or more directly from a diketone or its equivalent. A representative protocol is outlined below.
Materials:
-
Benzaldehyde
-
Chloroacetone
-
Sodium ethoxide
-
Hydroxylamine hydrochloride
-
Ethanol
-
Diethyl ether
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Chalcone Formation (Claisen-Schmidt Condensation): In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and chloroacetone (1 equivalent) in ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature with continuous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with water, and dry.
-
Isoxazole Ring Formation: In a separate flask, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.
-
Add a base such as sodium hydroxide or potassium carbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Purification of the crude product is essential to obtain high-purity this compound for analytical and biological studies. Recrystallization is a standard and effective method.
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system (e.g., ethanol/water) can be used. In this case, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (in CDCl3): The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately δ 7.4-7.9 ppm) corresponding to the protons of the phenyl ring. A singlet for the proton on the isoxazole ring should appear around δ 6.5-7.0 ppm.
-
13C NMR (in CDCl3): The carbon NMR spectrum will show signals for the carbons of the phenyl ring (typically in the δ 125-135 ppm range), and the carbons of the isoxazole ring (with the carbon bearing the chlorine atom appearing at a characteristic downfield shift).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands. Key peaks to look for include C-H stretching of the aromatic ring (~3100-3000 cm-1), C=N stretching of the isoxazole ring (~1600-1500 cm-1), C=C stretching of the aromatic and isoxazole rings (~1500-1400 cm-1), and the C-Cl stretching vibration (~800-600 cm-1).
3. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the molecular weight of this compound (179.61). The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns can also provide structural information.
Biological Significance and Signaling Pathways
This compound has been identified as a modulator of key signaling pathways implicated in various diseases, highlighting its potential as a lead compound in drug discovery.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is associated with several diseases, including neurodegenerative disorders, bipolar disorder, and cancer. This compound has been shown to be an inhibitor of GSK-3β. The canonical Wnt/β-catenin signaling pathway is a major regulator of GSK-3β activity.
In the absence of a Wnt signal, GSK-3β within the "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This compound, as a GSK-3β inhibitor, would disrupt this process, leading to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate target gene transcription.
Antagonism of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are critical for synaptic plasticity, learning, and memory. However, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases and stroke. Certain isoxazole derivatives have shown potential as glutamate receptor antagonists.
Glutamate released into the synaptic cleft binds to NMDA receptors on the postsynaptic neuron, leading to the influx of calcium ions and the activation of downstream signaling cascades. A competitive antagonist like a this compound derivative would bind to the glutamate receptor, preventing glutamate from binding and thereby inhibiting the downstream signaling, which could be neuroprotective in conditions of excessive glutamate release.
Experimental Workflow: Synthesis and Screening
A logical workflow for the utilization of this compound in a drug discovery context involves its synthesis, purification, and subsequent screening for biological activity. This can be expanded to include the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
This workflow illustrates the progression from basic chemical starting materials to the synthesis and purification of the target compound. Following rigorous analytical confirmation of its structure and purity, the compound undergoes biological screening to assess its activity. Positive results from the screening can then feed into a broader program of synthesizing and testing analogs to establish structure-activity relationships, ultimately leading to the optimization of lead compounds for drug development.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. The provided data and protocols are intended to facilitate its synthesis, characterization, and further investigation into its promising biological activities.
5-Chloro-3-phenylisoxazole CAS number and molecular weight
CAS Number: 3356-89-6 Molecular Formula: C₉H₆ClNO
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 5-Chloro-3-phenylisoxazole. The information is intended for researchers, scientists, and professionals in drug development and organic chemistry.
Core Compound Properties
This compound is a halogenated heterocyclic compound belonging to the isoxazole class. Its chemical structure and key properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 3356-89-6 | [1] |
| Molecular Weight | 179.6 g/mol | |
| Molecular Formula | C₉H₆ClNO | [1] |
| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | [2] |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)Cl | |
| Physical State | Solid | [2] |
| Melting Point | 51 to 52°C | [2] |
| Boiling Point | 314.5 °C | |
| Purity | ≥97% (Commercially available) | [1] |
Biological Context
No specific, detailed signaling pathways involving this compound have been elucidated in the reviewed literature.
Synthetic Applications & Experimental Protocols
This compound is a valuable starting material in organic synthesis, particularly for the preparation of 2H-azirine-2-carboxamides. The following protocols are adapted from established methodologies where this compound is used as a key reactant.[3]
General Protocols for the Synthesis of N-substituted-3-phenyl-2H-azirine-2-carboxamides
These procedures detail the reaction of this compound with various amine nucleophiles to yield corresponding azirine carboxamides.
Experimental Workflow Diagram
Caption: General workflow for synthesizing azirine carboxamides from this compound.
Protocol GP-B: Reaction with Excess Amine
-
To a solution of an amine nucleophile (4 mmol, 2.0 equiv.) and triethylamine (Et₃N) (404 mg, 4 mmol, 2.0 equiv.) in dry dichloromethane (DCM) (10 mL), a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (PE-EtOAc) mixture as the eluent to yield the final product.
Protocol GP-C: Reaction with Equimolar Amine and Ethyl Chloroformate
-
To a solution of an amine nucleophile (2 mmol, 1.0 equiv.) and Et₃N (404 mg, 4 mmol, 2.0 equiv.) in dry DCM (10 mL), a solution of ethyl chloroformate (EtOCOCl) (260 mg, 2.4 mmol, 1.2 equiv.) in dry DCM (10 mL) is added dropwise at -15 °C.
-
After stirring for 15 minutes, a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at the same temperature.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (PE-EtOAc) to afford the desired product.
Protocol GP-D: Reaction with Excess Amine and Ethyl Chloroformate
-
To a solution of an amine nucleophile (6 mmol, 3.0 equiv.) in dry DCM (10 mL), a solution of EtOCOCl (260 mg, 2.4 mmol, 1.2 equiv.) in dry DCM (10 mL) is added dropwise at -15 °C.
-
After stirring for 15 minutes, a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at the same temperature.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (PE-EtOAc) to yield the target compound.
These protocols demonstrate the utility of this compound as a precursor for generating structurally complex molecules, highlighting its importance as a building block in medicinal and materials chemistry.[3]
References
An In-depth Technical Guide to 5-Chloro-3-phenylisoxazole: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its discovery and historical synthesis, outlines key experimental protocols for its preparation, presents its physicochemical properties in a structured format, and includes visualizations of synthetic pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.
Introduction
Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. The introduction of a chlorine atom and a phenyl group to the isoxazole ring, as in this compound, can significantly influence its chemical reactivity and biological properties. This guide focuses on the discovery, synthesis, and characterization of this specific isoxazole derivative.
Discovery and History
The synthesis of the isoxazole ring system has been a subject of chemical research for over a century, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being a cornerstone of its synthesis since the mid-20th century. The specific compound, this compound, is synthesized from its precursor, 3-phenyl-5-isoxazolone.
The synthesis of 3-phenyl-5-isoxazolone was described in the scientific literature as early as 1970.[1] However, the first detailed description of the chlorination of this precursor to yield this compound was reported more recently. A notable method involves the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) as a chlorinating agent. A 2022 study by Al-Mulla and coworkers detailed a specific protocol for this conversion, which has become a key method for the preparation of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis or biological assays.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.6 g/mol | |
| Appearance | Solid | |
| Melting Point | 51 to 52°C | |
| Boiling Point | 314.5 °C | [2] |
| CAS Number | 3356-89-6 |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves a two-step process: the synthesis of the precursor 3-phenyl-5-isoxazolone, followed by its chlorination.
Synthesis of 3-Phenyl-5-isoxazolone
This precursor is synthesized via the condensation of ethyl benzoylacetate with hydroxylamine.
Experimental Protocol:
-
Dissolve ethyl benzoylacetate in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-phenyl-5-isoxazolone.
Synthesis of this compound
The chlorination of 3-phenyl-5-isoxazolone is a key step to obtain the final product.
Experimental Protocol (using Phosphorus Pentachloride):
-
Suspend 3-phenyl-5-isoxazolone in a dry, inert solvent such as toluene or phosphorus oxychloride.
-
Add phosphorus pentachloride (PCl₅) portion-wise to the suspension under anhydrous conditions.
-
Reflux the reaction mixture for a specified period (e.g., 3 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess PCl₅.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Yield Data:
| Reaction | Reagents | Yield | Reference |
| Chlorination of 3-phenyl-5-isoxazolone | PCl₅, POCl₃ | 85% |
Synthetic Workflow Diagram
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR | Signals corresponding to the phenyl protons and the isoxazole ring proton. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and isoxazole rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C-O, and C-Cl bonds. |
Biological Activities
While the biological activities of the isoxazole scaffold are widely reported, specific studies on this compound are limited. Derivatives of 3-phenylisoxazole have been investigated for various pharmacological activities, including antimicrobial and anticancer effects. The presence of the chlorine atom at the 5-position is expected to modulate these activities, potentially enhancing potency or altering selectivity. Further research is warranted to fully elucidate the biological profile of this compound.
Logical Relationship of Synthesis
The synthesis of this compound follows a logical progression from readily available starting materials to the final product through a key intermediate.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route from its isoxazolone precursor. This technical guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties, along with experimental guidelines. The information presented herein is intended to support further research into the applications of this compound in medicinal chemistry and materials science. Future investigations into its biological activities are encouraged to unlock its full therapeutic potential.
References
The Multifaceted Biological Activities of 5-Chloro-3-phenylisoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. Among these, the 5-chloro-3-phenylisoxazole core has emerged as a particularly promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the 5-position and the phenyl group at the 3-position provides a unique electronic and steric profile, influencing the molecule's interaction with biological targets. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of a relevant signaling pathway to aid researchers in their drug discovery and development endeavors.
Diverse Biological Activities
Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas. These activities are often modulated by the nature and position of substituents on the phenyl ring.
Anticancer Activity
A significant area of investigation for isoxazole derivatives has been their potential as anticancer agents. Studies have shown that certain isoxazole-carboxamide derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action for some isoxazole derivatives has been linked to the inhibition of crucial cellular targets like heat shock protein 90 (HSP90) and histone deacetylases (HDACs).[1][2]
Antimicrobial Activity
The isoxazole moiety is a well-established pharmacophore in the design of antimicrobial agents. Research suggests that the presence of a chlorine atom on the phenyl ring of isoxazole derivatives can enhance their antibacterial activity.[3] These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, showing varied levels of efficacy.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for a selection of isoxazole derivatives, providing a comparative overview of their potency. It is important to note that the data is compiled from various studies and the specific core structure may vary slightly from the this compound template.
Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2a | Unsubstituted | MCF-7 | 39.80 | [4] |
| 2d | 4-Chloro | HeLa | 15.48 | [4] |
| 2d | 4-Chloro | Hep3B | ~23 | [4] |
| 2e | 4-Nitro | Hep3B | ~23 | [4] |
Table 2: HDAC1 Inhibitory Activity of 3-Phenylisoxazole Derivatives
| Compound ID | R1 Group | R2 Group | % Inhibition @ 1000 nM |
| 7 | H | H | 9.30 |
| 17 | H | butyl | 86.78 |
Note: These compounds are 3-phenylisoxazole derivatives investigated for HDAC1 inhibition and provide a basis for understanding the potential mechanisms of related structures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are standardized methodologies for key biological assays relevant to the study of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Visualization
The following diagram illustrates a representative signaling pathway that can be modulated by isoxazole derivatives, specifically the inhibition of Histone Deacetylases (HDACs). While this pathway was identified for 3-phenylisoxazole derivatives, it provides a plausible mechanism of action for structurally related compounds like the this compound series.[2]
This diagram illustrates how this compound derivatives can potentially inhibit HDACs, leading to an increase in acetylated histones. This, in turn, results in a more open chromatin structure, promoting the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting an anticancer effect.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis and biological evaluation of this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of 5-Chloro-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
An extensive review of scientific literature reveals a significant gap in the detailed, mechanistic understanding of 5-Chloro-3-phenylisoxazole's biological activity. While the broader isoxazole class of compounds is known for a wide array of pharmacological effects, specific data elucidating the molecular targets, signaling pathways, and quantitative interaction metrics for this compound are not available in peer-reviewed publications. This guide summarizes the general biological context of isoxazole derivatives and candidly addresses the absence of specific mechanistic data for the target compound, thereby identifying a clear opportunity for future research.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This chemical scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals.[1][2] The versatility of the isoxazole ring allows for diverse chemical modifications, leading to a wide range of therapeutic properties. Derivatives of isoxazole have been investigated for numerous applications, including:
-
Enzyme Inhibition (e.g., tyrosinase, xanthine oxidase)[1][4]
-
Neurological Activity (e.g., interaction with glutamate receptors)[5]
The presence of chlorine and phenyl substituents at the 5- and 3-positions, respectively, defines the specific compound of interest, this compound. While the effects of these substitutions on the isoxazole core are of interest, specific studies detailing their impact on a molecular mechanism are lacking.
Reported Biological Activities and Targets of Isoxazole Derivatives (General)
Research into various isoxazole derivatives has identified several biological targets and pathways. It is plausible that this compound could interact with similar targets, but this remains speculative without direct experimental evidence.
Enzyme Inhibition
Isoxazole-containing compounds have been successfully developed as enzyme inhibitors. For example, certain 5-phenylisoxazole-3-carboxylic acid derivatives have demonstrated potent, micromolar to submicromolar inhibition of xanthine oxidase , an enzyme implicated in gout.[4] Other derivatives have shown inhibitory activity against tyrosinase , an enzyme involved in melanin production.[1]
Receptor Modulation
The isoxazole scaffold is present in molecules that interact with neurotransmitter receptors. Notably, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), an analogue of the neurotransmitter glutamate, is a selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors.[5] This highlights the potential for isoxazole derivatives to modulate neuronal signaling, although the specific role of this compound in this context has not been defined.
Anticancer Research
Derivatives of the 5-phenylisoxazole core have been explored as potential anticancer agents. One study focused on developing 5-phenylisoxazole-based covalent inhibitors targeting the G12C mutant of the KRAS protein, a key driver in several cancers.[6] This approach, however, relies on the addition of a reactive chemical group to the core structure to form a covalent bond with the target protein, a mechanism not inherent to this compound itself.
Current Status of this compound Mechanism of Action
Despite a comprehensive search of scientific and patent literature, no definitive, peer-reviewed studies detailing the mechanism of action for this compound were identified.
A commercial supplier of the chemical, Biosynth, notes in its product description that the compound has been used as a "collagen cross-linking agent" and has shown "potential as an inhibitor of glycogen synthase kinase (GSK-3β)" and can "inhibit the activation of glutamate receptors." However, these claims are not substantiated by citations to primary literature, and targeted searches for experimental data to support these specific mechanisms for this compound yielded no results.
Furthermore, a study investigating derivatives where a 2-chloroquinoline moiety was attached to the 5-phenylisoxazole core found no significant antibacterial activity against tested strains of Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7]
Data Presentation: A Case of Absence
A core requirement of this technical guide was the summarization of all quantitative data into clearly structured tables. Due to the lack of published research on the specific molecular interactions of this compound, no quantitative data (e.g., IC₅₀, Kᵢ, Kₐ) is available.
| Target | Assay Type | IC₅₀ / Kᵢ / Kₐ | Reference |
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Caption: Table summarizing the unavailable quantitative data for this compound's biological targets.
Experimental Protocols: A General Framework
While no specific experimental protocols have been published for investigating this compound, the following represents a general workflow that researchers could employ to elucidate its mechanism of action, based on the unsubstantiated claims and the activities of related isoxazole compounds.
Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
Signaling Pathways: A Hypothetical Construct
Without a confirmed molecular target, any depiction of a signaling pathway for this compound would be purely speculative. If, for instance, future research validates the claim of GSK-3β inhibition, a diagram could be constructed to show its impact on the Wnt/β-catenin pathway.
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound via GSK-3β.
Conclusion and Future Directions
The current body of scientific literature does not support the creation of an in-depth technical guide on the core mechanism of action of this compound. The foundational data regarding its molecular targets, signaling pathway modulation, and quantitative pharmacology is absent. The unsubstantiated claims of its activity as a GSK-3β inhibitor or glutamate receptor modulator provide potential starting points for investigation, but they remain unverified.
There is a clear need for foundational research, beginning with unbiased target identification and broad phenotypic screening, to determine the biological activity of this compound. Subsequent validation through biochemical and cell-based assays would be required to build a mechanistic understanding from the ground up. Until such studies are performed and published, the mechanism of action of this compound will remain undefined.
References
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rep.bntu.by [rep.bntu.by]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of the 5-Chloro-3-Phenylisoxazole Scaffold: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-chloro-3-phenylisoxazole analogs, a chemical scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, biological activities, and experimental methodologies related to these compounds. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to facilitate a deeper understanding of this important class of molecules and guide future drug discovery efforts.
The isoxazole ring is a versatile five-membered heterocycle that serves as a core structural motif in numerous biologically active compounds.[1] The specific substitution pattern of a 5-chloro group and a 3-phenyl ring creates a unique chemical entity with the potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel therapeutic agents.
Unraveling the Structure-Activity Relationship
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the isoxazole core. While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not extensively documented in a single source, by compiling data from various studies on related phenylisoxazole structures, key trends can be elucidated.
Anticancer Activity
Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents.[3] The substitution on the 3-phenyl ring plays a crucial role in modulating their cytotoxic effects.
Table 1: Anticancer Activity of Phenylisoxazole Analogs
| Compound ID | Core Structure | R1 (Phenyl Substitution) | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | 3-Phenylisoxazole | 4-F | 5-cyclopropyl-N-(4-(hydroxyamino)-4-oxobutyl)isoxazole-4-carboxamide | PC3 | 5.82 | [5] |
| 2 | 3-Phenylisoxazole | 4-Cl | 5-cyclopropyl-N-(3-(hydroxyamino)-3-oxopropyl)isoxazole-4-carboxamide | PC3 | 9.18 | [5] |
| 3 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-fluorophenyl)carboxamide) | HeLa | 15.48 | [6] |
| 4 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-chlorophenyl)carboxamide) | Hep3B | ~23 | [6] |
| 5 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-bromophenyl)carboxamide) | Hep3B | ~23 | [6] |
Note: The core structure in the table is not strictly this compound due to limited direct SAR data. The presented data is from closely related analogs to infer potential SAR trends.
From the available data on related structures, it can be inferred that:
-
Halogen Substitution: The presence of halogen atoms like fluorine and chlorine on the phenyl ring is often beneficial for anticancer activity.
-
Linker and Zinc-Binding Group: For HDAC inhibitors, the nature and length of the linker at other positions of the isoxazole ring, along with the zinc-binding group, are critical for potency.[5]
Enzyme Inhibition
The this compound scaffold is a promising framework for designing enzyme inhibitors.
Table 2: Enzyme Inhibitory Activity of Phenylisoxazole Analogs
| Compound ID | Target Enzyme | Core Structure | R1 (Phenyl Substitution) | IC50 (µM) | Reference |
| 6 | Histone Deacetylase 1 (HDAC1) | 3-Phenylisoxazole | 4-F | 0.086 (8.67% inhibition at 1µM) | [5] |
| 7 | Xanthine Oxidase | 5-Phenylisoxazole-3-carboxylic acid | 3-CN | Submicromolar | [2] |
| 8 | Fatty Acid Amide Hydrolase (FAAH) | α-Ketooxazole | 3-Cl | 0.0009 | [7] |
Note: The core structure in the table is not strictly this compound due to limited direct SAR data. The presented data is from closely related analogs to infer potential SAR trends.
Key observations include:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as a cyano or chloro group, can significantly enhance inhibitory potency against enzymes like xanthine oxidase and FAAH.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 3-Phenylisoxazole Derivatives
A common route for the synthesis of 3-phenylisoxazole derivatives involves the condensation of a substituted acetophenone with hydroxylamine, followed by chlorination.[5]
Caption: General synthetic scheme for this compound analogs.
Detailed Protocol:
-
Synthesis of 3-Phenylisoxazol-5-ol: A mixture of the appropriately substituted acetophenone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium hydroxide). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[5]
-
Synthesis of this compound: The synthesized 3-phenylisoxazol-5-ol is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). The reaction is typically stirred at a slightly elevated temperature. After completion, the product is isolated by extraction and purified by column chromatography.[5]
-
Synthesis of Analogs: The this compound core can be further modified by reacting it with various nucleophiles or through other chemical transformations to generate a library of analogs.[8]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Caption: Workflow for the MTT assay to determine anticancer activity.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound analogs for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[9]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.[9]
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.
Caption: General workflow for an enzyme inhibition assay.
Detailed Protocol (Example: Xanthine Oxidase Inhibition):
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.5). The reaction mixture contains xanthine as the substrate and xanthine oxidase enzyme.
-
Inhibitor Addition: Various concentrations of the this compound analogs are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data, primarily from related phenylisoxazole analogs, suggests that substitutions on the 3-phenyl ring, particularly with halogens and other electron-withdrawing groups, can significantly enhance biological activity. Further diversification at other positions of the isoxazole ring is also a promising strategy for optimizing potency and selectivity.
To fully elucidate the SAR of this compound analogs, a systematic study involving the synthesis of a focused library of compounds with diverse substitutions and their evaluation against a panel of relevant biological targets is warranted. Such studies, guided by the principles of medicinal chemistry and aided by computational modeling, will undoubtedly unlock the full therapeutic potential of this privileged scaffold. This technical guide serves as a foundational resource to inspire and inform these future research endeavors.
References
- 1. ijpca.org [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,1-Benzisoxazole, 5-chloro-3-phenyl- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Potential Research Applications of 5-Chloro-3-phenylisoxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. As a privileged structure, it forms the core of numerous compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 5-Chloro-3-phenylisoxazole, a versatile building block for synthesizing novel therapeutic agents. While direct biological data on this core compound is limited in publicly available literature, this document will provide a comprehensive overview of its synthesis, potential biological activities inferred from its derivatives, and detailed experimental protocols for its investigation. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this compound and its analogues.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | --INVALID-LINK-- |
| Molecular Weight | 179.61 g/mol | --INVALID-LINK-- |
| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | --INVALID-LINK-- |
| CAS Number | 3356-89-6 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 51-52 °C | --INVALID-LINK-- |
| Boiling Point | 314.5 °C | --INVALID-LINK-- |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)Cl | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a β-ketoester precursor with hydroxylamine, followed by chlorination. A general and efficient method involves the reaction of 3-aryl-isoxazol-5(4H)-ones with a chlorinating agent.
Experimental Protocol: General Procedure for the Synthesis of 5-Chloroisoxazoles
This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles from 3-substituted-isoxazol-5(4H)-ones.
Materials:
-
3-Phenylisoxazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3-phenylisoxazol-5(4H)-one (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess chlorinating agent.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Characterization:
The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Applications and Biological Activities
While specific biological data for this compound is scarce, the broader isoxazole class exhibits a wide range of activities. This compound serves as a valuable intermediate for synthesizing derivatives with potential therapeutic applications.
Anticancer Activity
Isoxazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms.
-
Protein Kinase Inhibition: Many isoxazole-containing compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as JNK, p38, and VEGFR2.[1][2]
-
Tubulin Polymerization Inhibition: Some isoxazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Isoxazole-based compounds have been explored as aromatase inhibitors.[5][6][7]
-
Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5]
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The isoxazole ring is present in several clinically used antibiotics, and its derivatives are known to possess broad-spectrum antimicrobial activity.
The antimicrobial action of isoxazole derivatives can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Standard antibiotic or antifungal agent (positive control)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data for Isoxazole Derivatives (Illustrative)
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Isoxazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Phenyl-isoxazole-carboxamide (A13) | COX-1 | 0.064 | [4] |
| Phenyl-isoxazole-carboxamide (A13) | COX-2 | 0.013 | [4] |
| Isoxazole-linked Arylcinnamide (15a) | HeLa | 0.4 | [4] |
| Isoxazole-linked Arylcinnamide (15b) | HeLa | 1.8 | [4] |
| Isoxazole-linked Arylcinnamide (15e) | HeLa | 1.2 | [4] |
| 3-Phenylisoxazole Derivative (17) | PC3 | 5.82 | |
| 5-Chloro-3-(...)-indolin-2-one (96) | MCF-7 | 3.59 | |
| 5-Chloro-3-(...)-indolin-2-one (96) | MDA-MB-468 | 4.76 | |
| 5-Chloro-3-(...)-indolin-2-one (96) | MDA-MB-231 | 8.54 |
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Isoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phenyl-isoxazole-carboxamide (A8) | Pseudomonas aeruginosa | 2000 | [4] |
| Phenyl-isoxazole-carboxamide (A8) | Klebsiella pneumoniae | 2000 | [4] |
| Phenyl-isoxazole-carboxamide (A8) | Candida albicans | 2000 | [4] |
| Phenyl-isoxazole-carboxamide (A9) | Pseudomonas aeruginosa | 2000 | [4] |
| Phenyl-isoxazole-carboxamide (A9) | Candida albicans | 2000 | [4] |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound, based on the known activities of the isoxazole scaffold.
Caption: Potential anticancer mechanisms of isoxazole derivatives.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-3-phenylisoxazole: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 5-Chloro-3-phenylisoxazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, beginning with the formation of the isoxazolone ring, followed by a chlorination step. The methodologies are based on established literature procedures, ensuring reliability and reproducibility.
Overview of Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Step 1: Cyclocondensation to form 3-phenylisoxazol-5(4H)-one. This step involves the reaction of ethyl benzoylacetate with hydroxylamine hydrochloride to construct the core isoxazolone heterocyclic ring.
-
Step 2: Chlorination of 3-phenylisoxazol-5(4H)-one. The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.
This strategy provides a clear and controllable pathway to the desired compound.
Experimental Protocols
Step 1: Synthesis of 3-phenylisoxazol-5(4H)-one
This protocol is adapted from a known procedure for the synthesis of the isoxazolone precursor.[1]
Methodology:
-
To a round-bottom flask, add ethyl benzoylacetate and glacial acetic acid.
-
Stir the mixture until the ethyl benzoylacetate is fully dissolved.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture to 100°C with continuous stirring for 5 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
To the resulting residue, add ethyl alcohol to induce precipitation of the product.
-
Collect the crystals by filtration and wash them with cold ethyl alcohol.
-
Dry the collected solid to obtain 3-phenylisoxazol-5(4H)-one as colorless crystals.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) |
| Ethyl benzoylacetate | 192.21 | 1.0 | 154 | ~140 |
| Hydroxylamine HCl | 69.49 | 1.0 | 55.7 | - |
| Glacial Acetic Acid | 60.05 | Solvent | - | 1000 |
| Ethyl Alcohol | 46.07 | For wash | - | As needed |
Step 2: Synthesis of this compound
This general procedure details the chlorination of the isoxazolone intermediate. Phosphorus oxychloride is a strong chlorinating agent often used for this type of transformation.[2][3]
Methodology:
-
In a fume hood, suspend the 3-phenylisoxazol-5(4H)-one (from Step 1) in phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0°C using an ice bath.
-
Add triethylamine dropwise to the stirring suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume (mL) |
| 3-phenylisoxazol-5(4H)-one | 161.16 | 1.0 | e.g., 3 mmol (484 mg) | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | Solvent/Reagent | - | e.g., 4 mL |
| Triethylamine | 101.19 | 0.83 | e.g., 2.5 mmol (253 mg) | 0.35 |
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis process from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
References
Laboratory Preparation of 5-Chloro-3-phenylisoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the laboratory synthesis of 5-Chloro-3-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The protocols detailed below outline a two-step synthetic route commencing with the preparation of the key intermediate, 3-phenylisoxazol-5-one, followed by its subsequent chlorination to yield the target compound.
Introduction
This compound serves as a versatile precursor for the synthesis of a variety of biologically active molecules. The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 5-position allows for diverse downstream functionalization, making it a crucial intermediate for the development of novel therapeutic agents. This document provides detailed experimental procedures, characterization data, and a mechanistic overview to facilitate the successful and reproducible synthesis of this important compound.
Overall Reaction Scheme
The laboratory preparation of this compound is typically achieved in two main steps:
-
Step 1: Synthesis of 3-Phenylisoxazol-5-one. This step involves the cyclization of ethyl benzoylacetate with hydroxylamine hydrochloride in acetic acid.
-
Step 2: Chlorination of 3-Phenylisoxazol-5-one. The intermediate is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Ethyl benzoylacetate | C₁₁H₁₂O₃ | 192.21 | Colorless liquid | - | 265-270 |
| Hydroxylamine HCl | H₄ClNO | 69.49 | White crystalline solid | 155-157 | - |
| 3-Phenylisoxazol-5-one | C₉H₇NO₂ | 161.16 | Colorless crystals | 151-154 | - |
| This compound | C₉H₆ClNO | 179.61 | White solid | 51-52 | 314.5[1] |
Table 2: Summary of Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of 3-Phenylisoxazol-5-one | Ethyl benzoylacetate, Hydroxylamine HCl | Acetic Acid | 100 | 5 | ~85 |
| Chlorination of 3-Phenylisoxazol-5-one | POCl₃, PCl₅ | - | 100-110 | 3 | ~75 |
Table 3: Spectroscopic Data for 3-Phenylisoxazol-5-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.78 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 3.75 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5 (C=O), 163.0 (C=N), 131.0, 129.2, 128.8, 126.5 (Ar-C), 38.5 (CH₂) |
| IR (KBr, cm⁻¹) | 3100-2800 (br, OH), 1720 (C=O), 1610 (C=N), 1580, 1490 (Ar C=C) |
| Mass Spec (ESI-MS) | m/z 162.05 [M+H]⁺ |
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 – 7.81 (m, 2H, Ar-H), 7.52 – 7.46 (m, 3H, Ar-H), 6.51 (s, 1H, isoxazole-H)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (C3), 155.2 (C5), 130.8, 129.1, 128.9, 126.8 (Ar-C), 99.5 (C4) |
| IR (KBr, cm⁻¹) | 1615 (C=N), 1575, 1480 (Ar C=C), 1100 (C-O), 850 (C-Cl) |
| Mass Spec (ESI-MS) | m/z 179.01 [M]⁺, 181.01 [M+2]⁺ |
Experimental Protocols
Step 1: Synthesis of 3-Phenylisoxazol-5-one
This protocol is adapted from a known process for the synthesis of isoxazolones.[3]
Materials:
-
Ethyl benzoylacetate (154 g, 0.8 mol)
-
Hydroxylamine hydrochloride (55.7 g, 0.8 mol)
-
Glacial acetic acid (1 L)
-
Ethanol
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (154 g, 0.8 mol) in glacial acetic acid (1 L).
-
To the stirred solution, add hydroxylamine hydrochloride (55.7 g, 0.8 mol).
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 5 hours.
-
After 5 hours, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a sufficient amount of ethanol to induce precipitation of the product.
-
Collect the precipitated colorless crystals by vacuum filtration.
-
Wash the collected crystals with cold ethanol.
-
Dry the product in a vacuum oven to obtain 3-phenylisoxazol-5-one.
Step 2: Chlorination of 3-Phenylisoxazol-5-one to this compound
This protocol is based on general methods for the chlorination of heterocyclic ketones using phosphorus oxychloride and phosphorus pentachloride.
Materials:
-
3-Phenylisoxazol-5-one (16.1 g, 0.1 mol)
-
Phosphorus oxychloride (POCl₃, 27.5 mL, 0.3 mol)
-
Phosphorus pentachloride (PCl₅, 20.8 g, 0.1 mol)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place 3-phenylisoxazol-5-one (16.1 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (27.5 mL, 0.3 mol) to the flask.
-
Slowly add phosphorus pentachloride (20.8 g, 0.1 mol) portion-wise to the stirred mixture. The addition may be exothermic.
-
Heat the reaction mixture to 100-110°C and maintain this temperature with stirring for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Reaction Mechanism
The chlorination of 3-phenylisoxazol-5-one with phosphorus oxychloride is proposed to proceed through the formation of a phosphate ester intermediate.
Caption: Proposed mechanism for the chlorination of 3-phenylisoxazol-5-one with POCl₃.
References
Application Notes and Protocols: 5-Chloro-3-phenylisoxazole as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-3-phenylisoxazole as a key intermediate in the synthesis of novel heterocyclic compounds. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Application: Synthesis of 2H-Azirine-2-Carboxamides
This compound is a valuable precursor for the synthesis of 2H-azirine-2-carboxamides. These strained heterocycles are important building blocks in organic synthesis and have been investigated for their biological activities. The reaction proceeds via an iron(II) chloride-catalyzed isomerization of the 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride intermediate, which is then trapped in situ by a variety of nucleophiles to afford the corresponding amides.[1]
This methodology provides a rapid and efficient route to a diverse range of N-substituted 2H-azirine-2-carboxamides at room temperature.[1] The choice of an ortho-substituted pyridine base is crucial for the success of the acylation reaction.[1]
Experimental Workflow
The overall transformation from this compound to 2H-azirine-2-carboxamides can be visualized as a two-step, one-pot process.
Caption: Reaction workflow for the synthesis of 2H-azirine-2-carboxamides.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various N-substituted (3-phenyl-2H-azirin-2-yl)methanones from this compound using different general procedures (GP) as described in the protocols.[1]
| Product | Nucleophile | Procedure | Yield (%) | Melting Point (°C) |
| 7a | Morpholine | GP-B | 70 | 73–75 |
| GP-C | 90 | |||
| GP-D | 90 | |||
| GP-E | 60 | |||
| GP-F | 77 | |||
| 7b | 4-Methylpiperidine | GP-C | 67 | Orange oil |
| GP-D | 62 | |||
| 7c | Pyrrolidine | GP-C | 72 | 58–59 |
| GP-D | 35 | |||
| 7d | Diethylamine | GP-C | 60 | 53–54 |
| GP-D | 75 | |||
| 7e | Diphenylamine | GP-C | 37 | 189–190 |
| GP-D | 53 | |||
| 7h | tert-Butylamine | GP-B | 42 | 171–172 |
| GP-C | 31 | |||
| GP-D | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound (GP-A) [1]
-
To a stirring suspension of 3-phenylisoxazol-5(4H)-one (3 mmol) in phosphorus oxychloride (POCl₃, 4 mL), add triethylamine (0.35 mL, 2.5 mmol) dropwise at 0 °C.
-
Heat the mixture at 75 °C for 12 hours.
-
After cooling, pour the reaction mixture into ice (300 g).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to yield the desired this compound.
Protocol 2: General Procedures for the Synthesis of 2H-Azirine-2-carboxamides [1]
The following protocols outline different conditions for the reaction of this compound with various amine nucleophiles.
-
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, tert-butylamine)
-
Anhydrous iron(II) chloride (FeCl₂)
-
Base (e.g., 2-picoline, 2-(trimethylsilyl)pyridine)
-
Ethyl chloroformate (for GP-F)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification supplies
-
-
General Procedure B (GP-B):
-
Add FeCl₂ (13 mg, 0.1 mmol, 0.05 equiv.) to a solution of this compound (359 mg, 2 mmol, 1 equiv.) in anhydrous CH₂Cl₂ (10 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the amine nucleophile (4 mmol, 2 equiv.) and 2-picoline (373 mg, 4 mmol, 2 equiv., 0.4 mL) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography.
-
-
General Procedure C (GP-C):
-
Follow steps 1 and 2 of GP-B.
-
Add the amine nucleophile (2 mmol, 1 equiv.) and 2-picoline (186 mg, 2 mmol, 1 equiv., 0.2 mL) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Evaporate the solvent and purify by column chromatography.
-
-
General Procedure D (GP-D):
-
Follow steps 1 and 2 of GP-B.
-
Add the amine nucleophile (6 mmol, 3 equiv.) and 2-picoline (559 mg, 6 mmol, 3 equiv., 0.6 mL) to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
Evaporate the solvent and purify by column chromatography.
-
-
General Procedure E (GP-E):
-
Add FeCl₂ (13 mg, 0.1 mmol, 0.05 equiv.) to a solution of this compound (359 mg, 2 mmol, 1 equiv.) in anhydrous CH₂Cl₂ (10 mL).
-
Stir for 5 minutes at room temperature.
-
In a separate flask, add ethyl chloroformate (260 mg, 2.4 mmol, 1.2 equiv., 0.23 mL) to a solution of 2-(trimethylsilyl)pyridine (400 mg, 2.4 mmol, 1.2 equiv., 0.44 mL) in anhydrous CH₂Cl₂ (5 mL).
-
Stir this mixture for 10 minutes at room temperature.
-
Add the solution from step 4 to the reaction mixture from step 2.
-
Add the amine nucleophile (4 mmol, 2 equiv.) and stir at room temperature for 24 hours.
-
Evaporate the solvent and purify by column chromatography.
-
-
General Procedure F (GP-F):
-
Follow steps 1-5 of GP-E.
-
Add the amine nucleophile (2.4 mmol, 1.2 equiv.) and stir at room temperature for 24 hours.
-
Evaporate the solvent and purify by column chromatography.
-
Other Potential Applications
While detailed protocols are provided for the synthesis of 2H-azirine-2-carboxamides, this compound is a versatile intermediate with broader potential applications in organic synthesis. The chloro-substituent at the 5-position is susceptible to nucleophilic displacement, making it a valuable synthon for introducing a variety of functional groups onto the isoxazole ring.
Logical Relationship of Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the C5 carbon, which is activated towards nucleophilic attack.
Caption: Potential synthetic pathways for this compound.
Further research could explore its use in:
-
Direct Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (e.g., alkoxides, thiolates, and a broader range of amines) to generate 5-substituted-3-phenylisoxazoles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization in Suzuki, Stille, or Sonogashira coupling reactions to form C-C bonds at the 5-position, leading to more complex isoxazole derivatives.
These potential applications could lead to the synthesis of novel compounds with interesting pharmacological properties, as the isoxazole scaffold is a common feature in many bioactive molecules.[2][3]
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
Application of 5-Chloro-3-phenylisoxazole in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-phenylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of derivatives with significant potential in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known to be present in numerous biologically active molecules. The introduction of a chlorine atom at the 5-position and a phenyl group at the 3-position of the isoxazole ring provides a unique combination of reactivity and structural features, making it an attractive starting material for the development of novel therapeutic agents.
This document provides detailed application notes on the medicinal chemistry applications of this compound, including its role as a precursor for various bioactive compounds. It also includes detailed experimental protocols for the synthesis of its derivatives and for conducting key biological assays to evaluate their therapeutic potential.
Synthesis of this compound Derivatives
This compound is a valuable intermediate for the synthesis of more complex molecules, such as 2H-azirine-2-carboxamides. The following is a general protocol for the synthesis of such derivatives.
General Experimental Workflow
Caption: General workflow for the synthesis of 5-substituted-3-phenylisoxazole derivatives.
Experimental Protocol: Synthesis of 5-Substituted-3-phenylisoxazole Derivatives
This protocol is a general guide. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for each specific derivative.
Part A: Synthesis of 3-Phenylisoxazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Addition of Base: Add sodium acetate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 3-phenylisoxazol-5(4H)-one.
Part B: Chlorination to this compound
-
Reaction Setup: In a fume hood, suspend 3-phenylisoxazol-5(4H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 3-5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and stir for 2-3 hours. The solid should dissolve as the reaction progresses.
-
Work-up: Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part C: Synthesis of 5-Substituted Derivatives
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the desired 5-substituted-3-phenylisoxazole derivative.
Biological Activities and Applications
Derivatives of this compound have been investigated for a range of biological activities, positioning them as promising scaffolds in drug discovery.
Antimicrobial Activity
Several isoxazole derivatives have demonstrated potent activity against a spectrum of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various microorganisms.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) |
| P4A | Sulfanilamide derivative | Staphylococcus aureus | - |
| Escherichia coli | - | ||
| P4B | Sulfanilamide derivative | Staphylococcus aureus | - |
| P2B | Halogenated ring derivative | Candida albicans | - |
Note: Specific MIC values for these derivatives were not provided in the search results, but they were reported to have good antibacterial and antifungal activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 1000 µg/mL).
-
Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
α-Glucosidase Inhibition
Certain benzisoxazole-triazole hybrids, structurally related to this compound derivatives, have shown potent α-glucosidase inhibitory activity, suggesting their potential as anti-diabetic agents.
Table 2: α-Glucosidase Inhibitory Activity (IC₅₀) of Benzo[d]isoxazole-triazole Derivatives.
| Compound ID | IC₅₀ (nmol) |
| 9a | 14.69 - 38.71 |
| 9j | 14.69 - 38.71 |
| Acarbose (Standard) | 35.91 |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., acarbose) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, the test compound solution (at various concentrations), and the α-glucosidase solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
-
Measurement: Stop the reaction by adding a sodium carbonate solution (e.g., 0.2 M). Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the compound concentration.
Xanthine Oxidase Inhibition
Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.
Table 3: Xanthine Oxidase Inhibitory Activity (IC₅₀) of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives.
| Compound ID | IC₅₀ (µM) |
| 11a | submicromolar/micromolar range |
| 5a-e, 11b-e | micromolar/submicromolar range |
Note: Specific IC₅₀ values were not detailed in the search results but were reported to be in the potent micromolar to submicromolar range.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of xanthine oxidase (from bovine milk) in phosphate buffer (e.g., 70 mM, pH 7.5).
-
Prepare a solution of the substrate, xanthine, in the same buffer.
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., allopurinol) in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate or quartz cuvettes, add the phosphate buffer, the test compound solution, and the xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
-
Measurement: Immediately monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over a period of 5-10 minutes using a UV-Vis spectrophotometer.
-
Calculation: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition and subsequently the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways
While direct experimental evidence linking this compound to specific signaling pathways is yet to be firmly established, the known inhibitory activities of isoxazole derivatives against enzymes like Glycogen Synthase Kinase-3β (GSK-3β) suggest potential modulation of key cellular pathways.
GSK-3β and the Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator of the Wnt/β-catenin pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival.
Application Notes and Protocols: 5-Chloro-3-phenylisoxazole as a Versatile Scaffold for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-3-phenylisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, offering a synthetically tractable starting point for the development of a diverse array of therapeutic agents. Its inherent chemical properties and the reactivity of the C5-chloro substituent allow for facile diversification, leading to compounds with a wide spectrum of biological activities. These notes provide an overview of the applications of this scaffold, detailed experimental protocols for the synthesis of derivatives, and insights into their biological evaluation and mechanisms of action.
Synthetic Utility and Derivatization Potential
The this compound unit serves as a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 5-position is a key functional handle for nucleophilic substitution reactions, enabling the introduction of various pharmacophoric moieties.
Protocol 1: Synthesis of 2H-Azirine-2-Carboxamide Derivatives
A notable application of this compound is its conversion to 2H-azirine-2-carboxamides. These strained heterocycles are valuable intermediates and have shown biological activity. The synthesis proceeds via an initial isomerization to an acyl chloride intermediate followed by reaction with a nucleophile.
General Procedure for the Synthesis of N-substituted-3-phenyl-2H-azirine-2-carboxamides:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-3.0 eq) to the solution.
-
Base: The reaction can be promoted by the addition of a non-nucleophilic base like 2-picoline or through the use of excess amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Synthesized Compounds:
| Compound ID | Amine Nucleophile | Yield (%) |
| 1a | Aniline | 86 |
| 1b | Phenylmethanamine | 72 |
| 1c | 2-Methylpropan-2-amine | 91 |
Table 1: Synthesis of 2H-Azirine-2-Carboxamide Derivatives from this compound.
Application in Anticancer Drug Discovery
The this compound scaffold and its bioisosteric relatives, such as 5-chlorobenzisoxazoles and 5-chloroindoles, have been incorporated into molecules designed as anticancer agents. These compounds have been shown to target various cancer-related pathways.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. While no PARP inhibitors derived directly from this compound are currently approved, the closely related 5-chlorobenzoxazole scaffold has been successfully utilized to develop potent PARP-2 inhibitors.[1]
Biological Activity of 5-Chloro-Substituted Benzoxazole-Based PARP-2 Inhibitors:
| Compound ID | Target | IC50 (µM) | Cancer Cell Line |
| 2a | PARP-2 | 0.057 | - |
| 2b | PARP-2 | 0.070 | - |
| 2c | PARP-2 | 0.267 | - |
| 2d | PARP-2 | 0.292 | - |
| 2e | PARP-2 | 0.406 | - |
Table 2: In vitro PARP-2 inhibitory activity of 5-chloro-substituted benzoxazole derivatives.[1]
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is frequently dysregulated in various cancers. Small molecules that inhibit this pathway are of significant therapeutic interest. A (S)-5-chloro-substituted indole derivative has been identified as a potent inhibitor of Dishevelled 1 (DVL1), a key component of the Wnt pathway.[2]
Biological Activity of a (S)-5-Chloro-indole Derivative:
| Compound ID | Target | EC50 (µM) | Assay |
| 3a | DVL1 Binding | 0.49 ± 0.11 | In vitro binding assay |
| 3a | Wnt Pathway | 3.46 ± 0.07 | TOPFlash reporter assay |
| 3a | HCT116 Cell Growth | 7.1 ± 0.6 | Cell viability assay |
Table 3: Biological activity of a (S)-5-chloro-indole derivative targeting the Wnt pathway.[2]
Application as Enzyme Inhibitors
Derivatives of the this compound scaffold have also been explored as inhibitors of various enzymes implicated in disease.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are used in the management of type 2 diabetes. A series of 5-chloro-substituted benzisoxazole derivatives have demonstrated potent inhibitory activity against α-glucosidase.
Protocol 2: α-Glucosidase Inhibition Assay
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in DMSO to prepare stock solutions, followed by serial dilutions in the buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the inhibitor solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Data Analysis: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Biological Activity of 5-Chloro-Substituted Benzisoxazole Derivatives as α-Glucosidase Inhibitors:
| Compound ID | R Group | IC50 (nM) |
| 4a | 4-Br-phenyl | 14.69 |
| 4b | 3-CF3-phenyl | 16.19 |
| 4c | 4-CF3-phenyl | 17.52 |
| 4d | 2-OCH3-phenyl | 18.91 |
| Acarbose (Standard) | - | 35.91 |
Table 4: In vitro α-glucosidase inhibitory activity of 5-chloro-substituted benzisoxazole derivatives.
Concluding Remarks
The this compound scaffold is a valuable starting point for the discovery of novel drug candidates with diverse therapeutic applications. Its synthetic accessibility and the reactivity of the C5-chloro group allow for the generation of large libraries of compounds for high-throughput screening. The examples provided herein demonstrate the potential of this scaffold in developing potent inhibitors for cancer and metabolic disorders. Further exploration of the chemical space around this core structure is warranted to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Approaches to 5-Chloro-3-phenylisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of click chemistry to 5-chloro-3-phenylisoxazole derivatives. This approach enables the facile synthesis of novel isoxazole-triazole hybrid molecules, which are of significant interest in drug discovery due to their diverse biological activities.
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create only byproducts that can be easily removed, and are stereospecific.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is known for its efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[1][3]
The this compound scaffold is a valuable starting point for the synthesis of novel bioactive compounds. By functionalizing this core with an azide or alkyne group, it can be readily incorporated into more complex molecules using click chemistry. The resulting isoxazole-triazole hybrids have shown promise as antibacterial and anticancer agents, often exhibiting their therapeutic effects through the induction of apoptosis and cell cycle arrest.[4][5][6][7]
Synthetic Approach
The key to applying click chemistry to this compound is the introduction of either an azide or an alkyne functionality onto the isoxazole core. A common strategy involves the nucleophilic substitution of the chlorine atom at the 5-position with sodium azide to generate the key intermediate, 5-azido-3-phenylisoxazole. This azide-functionalized isoxazole can then be "clicked" with a variety of terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives.
Applications in Drug Discovery
Isoxazole-triazole hybrids are a promising class of compounds in medicinal chemistry. The combination of these two pharmacophores can lead to molecules with enhanced biological activity and novel mechanisms of action.
-
Anticancer Activity: Numerous studies have reported the anticancer potential of isoxazole and triazole derivatives.[4][7][8][9] These compounds can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades and modulation of the Bax/Bcl-2 ratio.[4][5] Furthermore, they have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[5][6]
-
Antibacterial Activity: The hybridization of isoxazoles and triazoles has also yielded compounds with significant antibacterial properties.[4][10] These molecules can serve as leads for the development of new antibiotics to combat drug-resistant bacteria.
The modular nature of the click chemistry approach allows for the rapid synthesis of a diverse library of isoxazole-triazole derivatives. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 5-Azido-3-phenylisoxazole
This protocol describes the synthesis of the key azide intermediate from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 5-azido-3-phenylisoxazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between 5-azido-3-phenylisoxazole and a terminal alkyne.
Materials:
-
5-Azido-3-phenylisoxazole
-
Terminal alkyne (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 5-azido-3-phenylisoxazole (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-(3-phenylisoxazol-5-yl)-4-substituted-1H-1,2,3-triazole.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of isoxazole-triazole hybrids via CuAAC. Yields for click chemistry reactions are generally high.
| Entry | Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | >90 |
| 2 | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 16 | >85 |
| 3 | 1-Heptyne | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 24 | >90 |
| 4 | 4-Ethynylanisole | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 18 | >88 |
Signaling Pathway Visualization
The anticancer activity of isoxazole-triazole hybrids is often attributed to their ability to induce apoptosis and cause cell cycle arrest. The following diagram illustrates a simplified overview of these cellular processes.
References
- 1. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of 5-Chloro-3-phenylisoxazole
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5-Chloro-3-phenylisoxazole, a key intermediate in pharmaceutical synthesis. The described protocol is suitable for purity assessments, stability studies, and quality control of drug substances and products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and peak symmetry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this intermediate. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in the pharmaceutical industry.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water for Mobile Phase A and 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.
-
Sample Preparation: Prepare sample solutions by dissolving the material containing this compound in the sample diluent to achieve a target concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The separation is achieved using a gradient elution program.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Data Presentation
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Repeatability (%RSD) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary (Exemplary Data)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| * Intra-day | < 1.5% |
| * Inter-day | < 2.0% |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the reliable and accurate analysis of this compound. The method is specific, linear, precise, and accurate over the specified concentration range. This protocol can be readily implemented in a quality control laboratory for routine analysis. Further validation may be required for specific sample matrices or regulatory submissions.
Application Notes and Protocols: NMR Spectroscopy of 5-Chloro-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Chloro-3-phenylisoxazole. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research. Understanding its molecular structure with high fidelity is crucial for structure-activity relationship (SAR) studies and drug design. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like this compound. These notes provide predicted ¹H and ¹³C NMR data and a standardized protocol for its acquisition and analysis.
Predicted NMR Data
Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on computational models and analysis of structurally similar compounds. These values serve as a reliable reference for spectral assignment. The predictions were performed using commercially available NMR prediction software.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.81 | Multiplet | 2H | Phenyl H (ortho) |
| 7.52 - 7.45 | Multiplet | 3H | Phenyl H (meta, para) |
| 6.45 | Singlet | 1H | Isoxazole H4 |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | Isoxazole C5 |
| 162.0 | Isoxazole C3 |
| 130.5 | Phenyl C (para) |
| 129.2 | Phenyl C (meta) |
| 128.8 | Phenyl C (ipso) |
| 126.9 | Phenyl C (ortho) |
| 98.0 | Isoxazole C4 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values may vary slightly from experimental results.
Experimental Protocols
This section outlines a detailed protocol for acquiring high-quality 1D ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for different instruments.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative number of protons.
-
Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the this compound molecule based on the predicted data in Table 1, chemical shift knowledge, and coupling patterns. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC may be necessary for complete assignment.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for structural elucidation using NMR data.
Application Note: Mass Spectrometry Analysis of 5-Chloro-3-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometry analysis of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The protocols outlined herein are designed to assist in the structural elucidation and quantification of this analyte using modern mass spectrometry techniques. This application note includes recommended sample preparation procedures, instrumental parameters for both qualitative and quantitative analysis, and a discussion of expected fragmentation patterns.
Introduction
This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized as important scaffolds in medicinal chemistry. Isoxazoles and their derivatives exhibit a wide range of biological activities, making their accurate identification and quantification crucial in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for the characterization of such small molecules, providing information on molecular weight, structure, and quantity.[1] This note details the application of MS for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for achieving high sensitivity and reproducibility in mass spectrometry analysis.[2][3] The goal is to extract the analyte of interest from its matrix and remove any interfering components.[2]
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.
Protocol for Biological Samples (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Solid Phase Extraction (SPE): [4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent to dryness and reconstitute as described above.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex matrices.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for Quantification:
For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact masses for this compound (C₁₃H₈ClNO) are:
Based on the structure and common fragmentation patterns of related compounds, potential MRM transitions can be predicted. Final transitions must be optimized by direct infusion of a standard solution.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 230.0 (for ³⁵Cl) | To be determined empirically | To be determined empirically |
| 232.0 (for ³⁷Cl) | To be determined empirically | To be determined empirically |
Data Presentation
Predicted Mass Spectral Data
The following table summarizes the expected m/z values for the molecular ions of this compound, considering the isotopic distribution of chlorine.
| Ion | Isotope | Calculated m/z | Relative Abundance |
| [M+H]⁺ | ³⁵Cl | 230.0367 | 100% |
| [M+H]⁺ | ³⁷Cl | 232.0338 | ~32% |
Expected Fragmentation Pattern
The fragmentation of isoxazole rings in mass spectrometry is influenced by the substituents. For this compound, cleavage of the N-O bond is a likely initial step, followed by rearrangements and losses of small neutral molecules.
Key Predicted Fragmentation Pathways:
-
Loss of CO: The isoxazole ring can undergo rearrangement to form an azirine intermediate, which can then lose carbon monoxide (CO).
-
Loss of HCN: Cleavage of the ring can lead to the elimination of hydrogen cyanide (HCN).
-
Benzoyl Ion Formation: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z 105) is expected due to the cleavage of the bond between the phenyl group and the isoxazole ring.
-
Phenyl Cation Formation: Loss of the entire chloro-isoxazole moiety can result in the formation of the phenyl cation ([C₆H₅]⁺, m/z 77).
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of small molecules.
Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathways for this compound.
Conclusion
The methods described in this application note provide a robust framework for the qualitative and quantitative analysis of this compound using mass spectrometry. The provided protocols for sample preparation and LC-MS/MS analysis, along with the discussion of expected fragmentation patterns, will aid researchers in the successful characterization of this and similar isoxazole derivatives. It is important to note that the specific parameters, especially for mass spectrometry, should be optimized for the instrument in use to achieve the best performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biocompare.com [biocompare.com]
- 3. organomation.com [organomation.com]
- 4. tecan.com [tecan.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Chloro-3-phenylbenzo[d]isoxazole | C13H8ClNO | CID 12411343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 5-Chloro-3-phenylisoxazole synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Chloro-3-phenylisoxazole. The information is presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the most common causes?
Low yields can stem from several factors, ranging from reaction conditions to reagent quality.[1] A systematic approach is the most effective way to troubleshoot the issue. Key areas to investigate include:
-
Suboptimal Reaction Conditions : The temperature, reaction time, and concentration of reactants are critical parameters.[1][2] Ensure the reaction is maintained at the optimal temperature for the recommended duration.
-
Purity of Reagents and Solvents : Impurities in starting materials or the presence of water in solvents can lead to side reactions or incomplete conversion.[1] Always use reagents of appropriate purity and ensure solvents are anhydrous where required.
-
Atmospheric Moisture : Many organic reactions are sensitive to moisture.[1][2] If the synthesis step is moisture-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.
-
Inefficient Mixing : In heterogeneous reaction mixtures, poor stirring can result in low reaction rates and diminished yields.[1][2]
-
Product Decomposition : The desired this compound may be unstable under the reaction or workup conditions.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) can help detect product degradation over time.[2]
Caption: A logical workflow for troubleshooting low yields.
Q2: My reaction is incomplete, with significant starting material remaining. How can I improve the conversion rate?
An incomplete reaction is a common cause of low yields. Consider the following troubleshooting steps:
-
Extend Reaction Time : Continue the reaction and monitor its progress by taking aliquots at regular intervals to analyze by TLC or LC-MS.
-
Increase Temperature : Gradually increasing the reaction temperature may enhance the reaction rate. However, be cautious, as excessive heat could lead to product degradation or the formation of side products.
-
Check Reagent Stoichiometry : Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion.
-
Reagent Activity : The chlorinating agent (e.g., POCl₃) can degrade over time, especially with exposure to moisture. Using a fresh bottle or a newly opened container may improve results.
Q3: I suspect side products are forming. What are the likely side reactions and how can I minimize them?
Side product formation directly consumes starting materials and complicates purification. In the synthesis of this compound from an isoxazol-5(4H)-one precursor using POCl₃, potential side reactions include:
-
Decomposition : At elevated temperatures, the starting materials or the isoxazole product can decompose, often forming tar-like substances.[1] Adhering to the recommended reaction temperature (e.g., 75°C) is crucial.[3]
-
Incomplete Chlorination : If the reaction does not go to completion, you will have unreacted starting material.
-
Over-chlorination : While less common for this specific transformation, harsh conditions could potentially lead to other chlorination events on the phenyl ring, though this is speculative without specific experimental data.
To minimize side products, focus on stringent control of reaction parameters, particularly temperature and time, and ensure the use of high-purity, dry reagents.[4]
Caption: Desired reaction pathway versus common side reactions.
Q4: How can I avoid product loss during workup and purification?
Significant product loss can occur during post-reaction processing.[5] For the synthesis of 5-chloroisoxazoles, the following purification strategies are effective:
-
Quenching : The reaction is typically quenched by pouring the mixture into ice water.[3] This should be done carefully to control the exothermic reaction.
-
Extraction : Use a suitable organic solvent, such as ethyl acetate (EtOAc), for extraction.[3] Perform multiple extractions (e.g., 3 x 30 mL) to ensure complete recovery of the product from the aqueous layer.
-
Washing : Wash the combined organic layers with brine to remove residual water and inorganic salts.[3]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and then remove the solvent under reduced pressure.[3] Avoid excessive heat during solvent evaporation to prevent product decomposition.
-
Column Chromatography : This is a highly effective method for purification.[3] A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 ratio), which can be optimized based on TLC analysis.[3]
Data Summary
The following table outlines common issues observed during the synthesis and suggests corrective actions to improve the reaction yield.
| Observation | Potential Cause | Suggested Action |
| Low Conversion (Starting material remains) | Reaction time too short; Temperature too low; Reagent degradation. | Increase reaction time and monitor by TLC; Incrementally increase temperature; Use fresh reagents.[1] |
| Multiple Spots on TLC (Besides product and starting material) | Side product formation; Decomposition. | Strictly control temperature; Ensure anhydrous conditions; Check purity of starting materials.[4] |
| Oily / Dark Crude Product | Formation of tar / decomposition products. | Lower the reaction temperature; Decrease reaction time; Ensure efficient stirring. |
| Low Yield After Purification | Product loss during workup. | Ensure complete extraction from the aqueous layer; Optimize column chromatography solvent system to achieve good separation.[5] |
| Reaction Fails to Start | Poor quality reagents; Incorrect stoichiometry. | Verify the purity and activity of all reagents; Re-check all calculations and measurements.[1] |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles.[3]
Synthesis of this compound from 3-phenylisoxazol-5(4H)-one
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of 3-phenylisoxazol-5(4H)-one (1 equivalent, e.g., 3 mmol) in phosphorus oxychloride (POCl₃, e.g., 4 mL).
-
Cooling : Cool the suspension to 0°C in an ice bath.
-
Base Addition : Add triethylamine (Et₃N, 1.25 equivalents, e.g., 2.5 mmol) dropwise to the stirring suspension while maintaining the temperature at 0°C.
-
Reaction : After the addition is complete, remove the ice bath and heat the mixture to 75°C. Let the reaction stir at this temperature for 12 hours.
-
Monitoring : Monitor the reaction progress using TLC (e.g., with a 10:1 petroleum ether-EtOAc mobile phase).
-
Workup : After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice (approx. 300 g).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether-EtOAc (10:1) mixture to yield pure this compound.
References
Optimization of reaction conditions for 5-Chloro-3-phenylisoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Chloro-3-phenylisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method involves a two-step process. The first step is the synthesis of the precursor, 3-phenylisoxazol-5(4H)-one. This is often achieved through a one-pot, three-component reaction involving an aromatic aldehyde, a β-keto ester like ethyl acetoacetate, and hydroxylamine hydrochloride.[1][2] The subsequent step is the chlorination of the 3-phenylisoxazol-5(4H)-one intermediate to yield this compound.[3]
Q2: What are the critical parameters to control during the synthesis of 3-phenylisoxazol-5(4H)-one?
A2: The choice of catalyst and solvent system significantly impacts the reaction yield and time. Various bases such as DABCO, triethylamine, pyridine, piperidine, and DBU have been used, with DABCO in ethanol often providing excellent yields.[4] Green synthesis approaches have also been developed using catalysts like L-valine or citric acid in aqueous media.[1][5] Temperature is another crucial factor, with reactions often performed at reflux to ensure completion.[5]
Q3: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can arise from several factors. Incomplete conversion of the starting material, side reactions, or degradation of the product can all contribute. To improve the yield, consider the following:
-
Reagent Purity: Ensure all starting materials and solvents are pure and dry.
-
Reaction Temperature: Optimize the temperature for the chlorination step. While heating is necessary, excessive temperatures can lead to decomposition.[3]
-
Chlorinating Agent: The choice and handling of the chlorinating agent (e.g., POCl₃) are critical. Ensure it is fresh and added under controlled conditions.[3]
-
Work-up Procedure: The work-up procedure should be performed carefully to minimize product loss. This includes quenching the reaction mixture with ice and thorough extraction with a suitable organic solvent.[3]
Q4: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?
A4: A common byproduct in isoxazole syntheses involving nitrile oxides is the corresponding furoxan, which results from the dimerization of the nitrile oxide intermediate.[6][7] To minimize its formation, it is crucial to generate the nitrile oxide in situ in the presence of the other reactant to ensure it reacts promptly.[6]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified using column chromatography on silica gel.[3] A mixture of petroleum ether and ethyl acetate is a commonly used eluent system.[3] Recrystallization from a suitable solvent is another effective method to obtain a pure product.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low to No Product Formation | Inactive catalyst or reagents. | Ensure the catalyst is active and all reagents are of high purity and handled under appropriate conditions (e.g., anhydrous conditions if necessary). | [7] |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the synthesis of the isoxazolone precursor, reflux is often required. For the chlorination step, careful temperature control is necessary to prevent decomposition. | [3][5] | |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions. | ||
| Multiple Spots on TLC (Side Products) | Dimerization of nitrile oxide intermediate. | Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile. | [6] |
| Side reactions due to impurities. | Purify starting materials before use. | [8] | |
| Reaction temperature is too high. | Lower the reaction temperature to minimize the formation of thermal decomposition byproducts. | [8] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize. | Attempt purification by column chromatography. If the product is an oil, try co-distillation with a high-boiling solvent under reduced pressure to remove impurities. | [3] |
| Product is insoluble in common solvents. | Try dissolving the crude product in a wider range of solvents or solvent mixtures for recrystallization. | ||
| Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of 3-phenylisoxazol-5(4H)-one
This protocol is adapted from a general procedure for the synthesis of 4-arylidene-3-phenylisoxazol-5-ones.
-
To a solution of ethyl benzoylacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in ethanol, add DABCO (10 mol%).
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash it with cold ethanol to obtain the pure 3-phenylisoxazol-5(4H)-one.[4]
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the synthesis of 5-chloroisoxazoles.[3]
-
To a stirring suspension of 3-phenylisoxazol-5(4H)-one (3 mmol) in POCl₃ (4 mL), add triethylamine (2.5 mmol) dropwise at 0 °C.
-
Stir the mixture at 75 °C for 12 hours.
-
After completion, pour the reaction mixture into ice (300 g).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to give this compound.[3]
Data Presentation
Table 1: Optimization of Base and Solvent for 4-arylidene-3-phenylisoxazol-5-one Synthesis
| Entry | Base | Solvent | Yield (%) |
| 1 | Triethylamine | Ethanol | 65 |
| 2 | Pyridine | Ethanol | 77 |
| 3 | Piperidine | Ethanol | 75 |
| 4 | DBU | Ethanol | 78 |
| 5 | DABCO | Ethanol | 82 |
| 6 | DABCO | Methanol | 70 |
| 7 | DABCO | Water | 52 |
Data adapted from a study on the synthesis of 4-arylidene-3-phenylisoxazol-5-ones, which is a related precursor.[4]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 5-Chloro-3-phenylisoxazole
Technical Support Center: Synthesis of 5-Chloro-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound. The first involves a [3+2] cycloaddition reaction between a benzonitrile oxide and a chloro-alkene, or between benzonitrile oxide and acetylene followed by chlorination. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The second major route is the direct chlorination of a precursor molecule, 3-phenylisoxazol-5(4H)-one.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on your synthetic route. In the 1,3-dipolar cycloaddition, the primary cause of low yield is often the dimerization of the nitrile oxide intermediate to form furoxans, which are common byproducts. For the chlorination route, incomplete reaction, degradation of the starting material or product under the reaction conditions, and difficult purification can all contribute to low yields.
Q3: I am observing an unexpected byproduct in my 1,3-dipolar cycloaddition reaction. What could it be?
A3: The most common side product in this reaction is a furoxan, which results from the dimerization of the nitrile oxide intermediate.[1] Depending on your starting materials, you might also be observing dimers of your alkyne, such as the dimerization of phenylacetylene.
Q4: During the chlorination of 3-phenylisoxazol-5(4H)-one, I am getting a complex mixture of products. What could be happening?
A4: A complex product mixture in this reaction can be due to several side reactions. One possibility is the ring-opening of the isoxazole core under harsh chlorinating conditions. Over-chlorination on the phenyl ring is another potential side reaction. The choice of chlorinating agent and reaction conditions are critical to minimize these unwanted reactions.
Troubleshooting Guides
Route 1: 1,3-Dipolar Cycloaddition
Issue: Low Yield of this compound and Formation of a Major Byproduct
| Potential Cause | Troubleshooting/Optimization |
| Dimerization of Nitrile Oxide to Furoxan | Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts before it can dimerize. Use a slow addition of the oxidizing agent for the nitrile oxide precursor. Lowering the reaction temperature may also help to reduce the rate of dimerization. |
| Dimerization of Phenylacetylene | If using phenylacetylene, ensure that the reaction conditions do not favor its self-coupling. This can sometimes be promoted by certain catalysts or basic conditions. Using a stoichiometric amount of the alkyne can also minimize this side reaction. |
| Poor Reactivity of Alkyne | Ensure the alkyne is of high purity. If using a substituted acetylene, steric hindrance or electronic effects may be slowing down the desired reaction, allowing for more time for the nitrile oxide to dimerize. Consider using a more activated alkyne if possible. |
Route 2: Chlorination of 3-Phenylisoxazol-5(4H)-one
Issue: Formation of Multiple Products and/or Ring-Opened Byproducts
| Potential Cause | Troubleshooting/Optimization |
| Ring-Opening of the Isoxazole Core | This can occur with strong chlorinating agents or at elevated temperatures. Use milder chlorinating agents if possible. Carefully control the reaction temperature and reaction time. |
| Over-chlorination of the Phenyl Ring | Electrophilic chlorination of the phenyl ring can occur, especially if the reaction conditions are too harsh. Use a stoichiometric amount of the chlorinating agent and monitor the reaction progress carefully by TLC or LC-MS. |
| Reaction with Vilsmeier-type Reagents | When using reagents like phosphorus oxychloride (POCl₃) in DMF, a Vilsmeier-Haack type reagent is formed. This can lead to formylation or other side reactions on the isoxazole or phenyl ring. Minimize the amount of DMF or explore alternative chlorinating systems. |
| Incomplete Reaction | Ensure the 3-phenylisoxazol-5(4H)-one is completely solubilized. The reaction may require longer reaction times or a slight increase in temperature, but this must be balanced with the risk of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via 1,3-Dipolar Cycloaddition (Illustrative)
This protocol is a general representation and may require optimization.
-
Generation of Benzonitrile Oxide: To a solution of benzaldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes.
-
Cycloaddition: To the freshly prepared solution of benzonitrile oxide, add a solution of chloroacetylene or a suitable precursor in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound by Chlorination (Illustrative)
This protocol is a general representation and may require optimization.
-
Reaction Setup: To a solution of 3-phenylisoxazol-5(4H)-one (1.0 eq) in a suitable solvent (e.g., toluene or chloroform), add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up and Purification: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product is then extracted with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Main reaction and side reaction in the 1,3-dipolar cycloaddition synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 5-Chloro-3-phenylisoxazole Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-3-phenylisoxazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound by common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable (too non-polar). | Select a more polar solvent or a solvent mixture. Good starting points for isoxazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
| Compound oils out during cooling. | The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the compound (51-52°C). | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization. Ensure the solvent's boiling point is below the compound's melting point. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is highly soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely too good; a less polar co-solvent (anti-solvent) like hexane or water (if using a polar protic solvent) can be added dropwise to the warm solution until turbidity is observed, then reheated until clear and cooled slowly. |
| Low recovery of pure compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. | Cool the filtrate in an ice bath to minimize solubility and maximize crystal yield. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Colored impurities persist in the crystals. | The impurity is co-crystallizing with the product. | The use of activated charcoal during the recrystallization process can help remove colored impurities. Add a small amount of charcoal to the hot solution before the filtration step. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | The chosen eluent system has incorrect polarity. The column was not packed properly (channeling). The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common eluent system for isoxazole derivatives is a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), starting from a low polarity (e.g., 5:1 PE:EtOAc).[2] Ensure the silica gel is packed uniformly without any air bubbles. The amount of crude material should typically be 1-5% of the mass of the silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be decomposing on the silica gel. | Gradually increase the polarity of the eluent. If the compound still does not elute, a stronger solvent like methanol may be required. To check for decomposition, spot a solution of the pure compound on a TLC plate with silica gel and let it sit for some time before eluting to see if new spots appear. |
| Streaking or tailing of the compound band. | The compound is sparingly soluble in the eluent. The compound is interacting too strongly with the stationary phase (silica gel is acidic). | Try a different solvent system in which the compound is more soluble. If strong interaction is suspected, a small amount of a modifying agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the eluent, although this is less common for neutral isoxazoles. |
| Cracks or bubbles in the silica bed. | The column was allowed to run dry. Improper packing of the column. | Always keep the solvent level above the top of the silica gel. Ensure the column is packed carefully and allowed to settle before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. For removing small amounts of highly colored impurities or baseline impurities, recrystallization can be very efficient. For complex mixtures with impurities of similar polarity to the product, column chromatography is generally preferred.
Q2: What are some good starting solvents for the recrystallization of this compound?
A2: Based on the purification of similar isoxazole derivatives, good single solvents to try would be ethanol or methanol.[1] For a two-solvent system, dissolving the compound in a good solvent like ethyl acetate or dichloromethane at room temperature and then adding a non-polar anti-solvent like hexanes or petroleum ether until the solution becomes cloudy, followed by gentle warming to redissolve and slow cooling, is a common strategy.
Q3: What is a typical eluent system for column chromatography of this compound?
A3: A gradient of petroleum ether (or hexanes) and ethyl acetate is a standard choice for isoxazole derivatives.[2] It is recommended to start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the compound. The optimal ratio should be determined by preliminary TLC analysis.
Q4: My purified this compound has a low melting point. What could be the reason?
A4: A low or broad melting point range is a common indicator of impurities. The reported melting point is 51-52°C. If your sample melts at a lower temperature, it is likely still impure. Further purification by recrystallization or chromatography is recommended.
Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A5: Potential impurities can include unreacted starting materials from the synthesis, such as p-nitrochlorobenzene and benzyl cyanide if that synthetic route is used.[3] Side products from the reaction, such as isomers or over-chlorinated species, could also be present. The nature of impurities will be highly dependent on the specific synthetic method employed.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, find a solvent system that gives the this compound an Rf value of approximately 0.3. A mixture of petroleum ether and ethyl acetate is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent as the column runs to move the compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification technique for this compound.
References
Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to achieving high regioselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during isoxazole synthesis, offering potential causes and actionable solutions.
Problem 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.
-
Potential Cause: While the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isomer due to electronic and steric factors, suboptimal reaction conditions can lead to poor regioselectivity.[1]
-
Solutions:
-
Catalyst Implementation: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Solvent Choice: Experiment with less polar solvents, as they can sometimes enhance the formation of the desired 3,5-isomer.[1]
-
Temperature Adjustment: Lowering the reaction temperature can often improve the selectivity of the cycloaddition.[1]
-
Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide from an aldoxime precursor using a mild oxidant like N-chlorosuccinimide (NCS) can maintain a low concentration of the dipole, which can improve regioselectivity.[1]
-
Problem 2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer.
-
Potential Cause: The synthesis of 3,4-disubstituted isoxazoles is inherently more challenging than their 3,5-disubstituted counterparts when using terminal alkynes.[1]
-
Solutions:
-
Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has proven to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][3][4]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1][5]
-
-
Problem 3: The yield of my isoxazole synthesis is consistently low.
-
Potential Cause: Low yields can arise from several factors, including the decomposition of the nitrile oxide intermediate, low substrate reactivity, or suboptimal reaction conditions.[1][6]
-
Solutions:
-
Minimize Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization, forming furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[1][6]
-
Enhance Substrate Reactivity: Electron-poor alkynes may react sluggishly. The addition of a Cu(I) catalyst can often accelerate the reaction.[1] Be mindful of steric hindrance on both the nitrile oxide and the alkyne, as it can significantly decrease the reaction rate.[1]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, non-polar solvents have been found to give higher yields in the enamine cycloaddition for 3,4-disubstituted isoxazoles.[3]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are important.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Careful optimization is key.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do the electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A1: The regioselectivity of the Huisgen cycloaddition is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). This is often explained by Frontier Molecular Orbital (FMO) theory.[1]
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]
Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole formation from β-enamino diketones?
A2: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to a carbonyl group of the β-enamino diketone. This activation makes the coordinated carbonyl carbon more electrophilic and directs the nucleophilic attack of the hydroxylamine, thereby controlling the regioselectivity of the cyclocondensation.[5][7]
Q3: Can the choice of solvent alone be sufficient to switch the regioselectivity of a reaction?
A3: In certain cases, yes. For the cyclocondensation of some β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[5][7] This is attributed to the differential solvation of the transition states leading to the different isomers.[7]
Q4: Are there metal-free methods to achieve high regioselectivity?
A4: Yes, several metal-free methods have been developed. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7][8] Additionally, the enamine-triggered [3+2] cycloaddition is a metal-free route to 3,4-disubstituted isoxazoles.[3][4]
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of 4,5-disubstituted Isoxazoles from β-Enamino Diketones [5][7]
| Entry | Solvent | Base | Temperature (°C) | Regioisomeric Ratio (2a:3a) | Isolated Yield (%) |
| 1 | EtOH | — | 25 | 35:65 | 73 |
| 2 | MeCN | — | 25 | 65:35 | 81 |
| 3 | EtOH/H₂O | — | 25 | 40:60 | 68 |
| 4 | EtOH | Pyridine | 25 | 64:36 | 71 |
| 5 | MeCN | Pyridine | 25 | 90:10 | 85 |
| 6 | EtOH | — | Reflux | 25:75 | 78 |
| 7 | MeCN | — | Reflux | 70:30 | 83 |
| 8 | EtOH | Pyridine | Reflux | 30:70 | 75 |
Table 2: Optimization of Lewis Acid-Mediated Synthesis of 3,4-disubstituted Isoxazole 4a [5]
| Entry | Solvent | BF₃·OEt₂ (equiv.) | Regioisomeric Ratio (4a:other) | Isolated Yield (%) |
| 1 | MeCN | 0.5 | 70:30 | 65 |
| 2 | MeCN | 1.0 | 80:20 | 72 |
| 3 | MeCN | 1.5 | 85:15 | 75 |
| 4 | MeCN | 2.0 | 90:10 | 79 |
| 5 | Toluene | 2.0 | 82:18 | 70 |
| 6 | CH₂Cl₂ | 2.0 | 88:12 | 77 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from established methods for copper-catalyzed cycloadditions.[1]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene, 5 mL), add a base (e.g., triethylamine, 1.5 mmol).
-
If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1][3]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude 5-(pyrrolidinyl)-4,5-dihydroisoxazole is then oxidized without further purification. Dissolve the crude product in a suitable solvent (e.g., CH₂Cl₂) and treat with an oxidizing agent (e.g., DDQ or MnO₂) until the starting material is consumed (monitor by TLC).
-
The reaction is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: Troubleshooting workflow for isoxazole synthesis regioselectivity.
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Stability and storage conditions for 5-Chloro-3-phenylisoxazole
This technical support center provides guidance on the stability and appropriate storage conditions for 5-Chloro-3-phenylisoxazole. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a refrigerator at 2-8°C. To prevent degradation, the compound should be protected from moisture and stored under an inert atmosphere (e.g., nitrogen or argon).
Q2: Is this compound sensitive to light?
Q3: What materials should be avoided when handling or storing this compound?
A3: this compound may be incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[1][2] Contact with these substances should be avoided to prevent chemical degradation.
Q4: What are the known physical and chemical properties of this compound?
A4: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 3356-89-6 | [3] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.6 g/mol | [4] |
| Physical State | Solid | [4] |
| Melting Point | 51 to 52°C | [4] |
| Boiling Point | 314.5 °C |
Troubleshooting Guide
Problem: I am observing unexpected peaks in my analysis (e.g., HPLC, LC-MS) after storing a solution of this compound.
Possible Cause & Solution:
-
Degradation due to improper storage: If the solution was not stored at the recommended 2-8°C and protected from light and air, degradation may have occurred. Prepare a fresh solution and ensure it is stored correctly in a tightly sealed, opaque container, and refrigerated.
-
Hydrolysis: The presence of water in the solvent can lead to hydrolysis of the isoxazole ring, especially under acidic or basic conditions. Ensure you are using a dry, high-purity solvent. If working in an aqueous solution is necessary, be aware that acidic conditions (pH < 3.5) can catalyze degradation.[5]
-
Incompatibility with solvent: Some reactive solvents may degrade the compound. It is advisable to use common, less reactive solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) for stock solutions.
Problem: The purity of my solid this compound has decreased over time.
Possible Cause & Solution:
-
Exposure to moisture and air: The container may not have been properly sealed, allowing moisture and air to enter. Ensure the container is tightly closed and consider storing it in a desiccator. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is recommended.
-
Temperature fluctuations: Storing the compound at room temperature or in an area with significant temperature fluctuations can accelerate degradation. Always store it in a stable, refrigerated environment.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place a sample of the solid compound in an oven at 60°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose a sample of the solid compound and 1 mL of the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and quantify the degradation products.
- Determine the percentage of degradation under each condition.
The following table illustrates how to present the data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | 48 hours | 60°C | 5% | 1 |
| Thermal (Solution) | 48 hours | 60°C | 8% | 1 |
| Photolytic | 24 hours | Ambient | 12% | 2 |
Visualizations
Below is a workflow diagram for conducting a stability assessment of this compound.
Caption: Workflow for Stability Assessment of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 97.00% | CAS: 3356-89-6 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation pathways of 5-Chloro-3-phenylisoxazole under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-3-phenylisoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on the isoxazole ring's chemical properties, the primary degradation pathways for this compound under forced degradation conditions are expected to be hydrolysis (both acid- and base-catalyzed), oxidation, and photolysis. The isoxazole ring is known to be susceptible to cleavage, particularly the weak N-O bond, which can lead to the formation of various degradation products.
Q2: I am observing rapid degradation of this compound in my formulation. What could be the cause?
A2: Rapid degradation can be attributed to several factors. The pH of your formulation is a critical factor, as both acidic and basic conditions can catalyze the hydrolysis of the isoxazole ring. Additionally, the presence of oxidative agents or exposure to light can accelerate degradation. It is also important to consider the purity of your starting material and excipients, as impurities can sometimes catalyze degradation reactions.
Q3: How can I identify the degradation products of this compound in my samples?
A3: Identification of degradation products typically requires the use of advanced analytical techniques. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS), particularly with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF), is the most effective approach. This allows for the separation of the parent drug from its degradants and provides accurate mass information for structural elucidation.
Q4: What are some common challenges in developing a stability-indicating method for this compound?
A4: A key challenge is achieving adequate separation between the parent compound and all potential degradation products. Some degradants may have similar polarities and chromatographic behavior. Method development often requires careful optimization of the mobile phase composition, pH, column chemistry, and gradient profile. Ensuring mass balance, which is the accountability of the initial concentration of the drug and its degradation products, is also a critical aspect of a validated stability-indicating method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the forced degradation studies of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No or minimal degradation observed | - Stress conditions are too mild (e.g., low temperature, low concentration of stressor).- The compound is highly stable under the tested conditions.- Insufficient exposure time. | - Gradually increase the severity of the stress conditions (e.g., increase temperature in 10°C increments, use higher concentrations of acid, base, or oxidizing agent).[1]- Extend the duration of the stress study.[2]- Ensure the stressor is active (e.g., fresh hydrogen peroxide solution). |
| Excessive degradation (>20%) | - Stress conditions are too harsh.[2] | - Reduce the concentration of the stressor (e.g., use 0.01N HCl instead of 1N HCl).[1]- Decrease the temperature or shorten the exposure time.[1]- For photolytic studies, reduce the light intensity or exposure duration. |
| Poor peak shape (tailing or fronting) in HPLC analysis | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a different column chemistry (e.g., a base-deactivated column). |
| Inconsistent retention times | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and flush the column regularly. |
| Multiple unknown peaks in the chromatogram | - Formation of multiple degradation products.- Impurities in the starting material or reagents. | - Use UPLC-MS/MS to identify the mass of each unknown peak and propose potential structures.- Analyze a blank (placebo) sample under the same stress conditions to identify peaks originating from excipients.[3]- Analyze an unstressed sample of the starting material to identify pre-existing impurities. |
| Poor mass balance | - Co-elution of the parent drug and degradation products.- Degradation products do not have a chromophore and are not detected by the UV detector.- Formation of volatile or insoluble degradation products. | - Optimize the chromatographic method to achieve baseline separation of all peaks.- Use a mass spectrometer in conjunction with a UV detector to detect non-chromophoric compounds.- Consider using techniques like gas chromatography-mass spectrometry (GC-MS) if volatile degradants are suspected. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the stability of the molecule. The goal is to achieve 5-20% degradation.[2]
Acidic Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Stress Condition: Add the stock solution to a solution of 0.1 N hydrochloric acid (HCl) to achieve a final drug concentration of about 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time by taking samples at various intervals (e.g., 2, 4, 8, 12, and 24 hours).[1]
-
Sample Analysis: Prior to injection into the UPLC system, neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH). Analyze the samples alongside an unstressed control solution.
Alkaline Hydrolysis
-
Preparation: Prepare a stock solution of this compound as described for acidic hydrolysis.
-
Stress Condition: Add the stock solution to a solution of 0.1 N sodium hydroxide (NaOH) to a final drug concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and collect samples at various time points.
-
Sample Analysis: Neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) before UPLC analysis.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Stress Condition: Add the stock solution to a solution of 3% hydrogen peroxide (H₂O₂) to a final drug concentration of about 100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light, and monitor the degradation over time (e.g., up to 7 days).[4]
-
Sample Analysis: Analyze the samples directly by UPLC.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 100 µg/mL.
-
Exposure: Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze the exposed and control samples by UPLC.
Thermal Degradation
-
Preparation: Place the solid this compound powder in a controlled temperature and humidity chamber.
-
Exposure: Expose the solid drug substance to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70-80°C).[1][2]
-
Sample Preparation for Analysis: At various time points, dissolve a known amount of the stressed solid in a suitable solvent to prepare a solution for UPLC analysis.
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |
| 0.1 N HCl | 24 | 60 | |||
| 0.1 N NaOH | 12 | 40 | |||
| 3% H₂O₂ | 168 | Room Temp | |||
| Photolytic | - | - | |||
| Thermal (Solid) | 48 | 80 |
Table 2: UPLC Method Parameters for Stability-Indicating Analysis
| Parameter | Value |
| Column | e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | e.g., 0.1% Formic acid in Water |
| Mobile Phase B | e.g., 0.1% Formic acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 10 minutes |
| Flow Rate | e.g., 0.3 mL/min |
| Column Temperature | e.g., 40°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) and/or MS |
| Injection Volume | e.g., 2 µL |
Visualizations
The following diagrams illustrate key concepts in the degradation and analysis of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for forced degradation studies of this compound.
References
Technical Support Center: Enhancing the Solubility of 5-Chloro-3-phenylisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-3-phenylisoxazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for biological assays?
This compound is a heterocyclic compound belonging to the isoxazole class.[1][2] Compounds of this class are investigated for a wide range of pharmacological activities.[1][2][3] For any in vitro biological assay, it is crucial that the test compound remains fully dissolved in the aqueous assay buffer at the desired concentration.[4][5] Poor solubility can lead to compound precipitation, resulting in an inaccurate effective concentration and consequently, unreliable and misleading experimental outcomes such as incorrect IC50 values.[5][6][7]
Q2: What is the anticipated aqueous solubility of this compound?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is recommended.[5][9] It is common practice to prepare a high-concentration stock solution, for example, at 10-30 mM in DMSO.[5] These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can induce precipitation.[7]
Q4: How can I experimentally determine the kinetic solubility of this compound in my assay buffer?
Kinetic solubility is a high-throughput method commonly used in early drug discovery to assess the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.[6][8][10] A common and rapid method is nephelometry, which measures the scattering of light by undissolved particles.[8][10]
Q5: What are the primary strategies to enhance the solubility of this compound in aqueous buffers?
Several methods can be employed to improve the solubility of poorly soluble compounds:
-
Co-solvents: The use of water-miscible organic solvents, such as DMSO or ethanol, in the final assay buffer can increase the solubility of hydrophobic compounds.[11] However, the concentration of these co-solvents must be carefully optimized as they can affect the activity of enzymes or cells.[12]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[11] The pKa of this compound would need to be determined to effectively use this strategy.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][13]
-
Detergents: Low concentrations (e.g., 0.001% - 0.01%) of non-ionic detergents like Triton™ X-100 or Tween®-20 can aid in solubilization.[14] It is essential to ensure the chosen detergent does not interfere with the assay.[14]
-
-
Particle Size Reduction: For thermodynamic solubility, techniques like micronization or the use of nanosuspensions can enhance the dissolution rate by increasing the surface area of the compound.[11][15]
Troubleshooting Guide
Q1: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue for poorly soluble compounds and is often due to a rapid solvent shift and low kinetic solubility.[14] The following steps can be taken to troubleshoot this problem:
| Potential Cause | Recommended Action | Expected Outcome |
| High Supersaturation | Decrease the final assay concentration of the compound. | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution method. First, dilute the high-concentration DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer), and then perform the final dilution into the assay buffer.[14] | A more gradual change in solvent polarity can prevent the compound from "crashing out" of the solution. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[14] Also, consider adding the DMSO stock directly to the full volume of the assay media, which may contain proteins that aid solubility.[5] | Improved mixing can help to keep the compound in solution for a longer duration. |
Q2: My compound appears to be precipitating over the time course of my experiment. How can I resolve this?
Precipitation that occurs over time suggests that the compound concentration is above its thermodynamic solubility limit or that the compound may be unstable in the assay buffer.[14]
| Potential Cause | Recommended Action | Expected Outcome |
| Thermodynamic Insolubility | Lower the final concentration of the compound in the assay to a level below its thermodynamic solubility. | The compound will remain in solution throughout the duration of the assay.[14] |
| Temperature Fluctuations | Ensure that all assay components and the experimental environment are maintained at a constant and controlled temperature. | Stable temperature conditions will prevent temperature-induced changes in solubility and subsequent precipitation.[14] |
| Compound Instability | Assess the stability of this compound in the assay buffer over the experimental time course using a method like HPLC. If instability is confirmed, a shorter assay incubation time may be necessary.[14] | By shortening the assay time, the experiment can be completed before significant degradation and precipitation of the compound occurs. |
Q3: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of this compound?
Yes, inconsistent results are a common consequence of poor compound solubility.[5][7] If the compound precipitates, the actual concentration exposed to the cells will be lower and more variable than the intended nominal concentration.[7] This can lead to high variability in the observed biological response. It is crucial to confirm that the compound is fully solubilized at the tested concentrations in the cell culture medium.
Q4: How can I distinguish between the precipitation of my substrate (this compound) and the precipitation of a product in an enzymatic assay?
To differentiate between substrate and product precipitation, you can run control experiments:[12]
-
Control without Enzyme: Prepare a reaction mixture containing this compound and the assay buffer, but omit the enzyme. If precipitation occurs, it is likely due to the substrate's low solubility.[12]
-
Control without Substrate: Prepare a reaction mixture with the enzyme in the buffer but without the substrate. This will serve as a baseline for your measurements.[12]
Quantitative Data Summary
The following tables present hypothetical data to illustrate how solubility can be affected by different conditions. These values should be determined experimentally for your specific assay.
Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers
| Buffer System (pH) | Kinetic Solubility (µM) |
| PBS (pH 6.5) | 12 |
| PBS (pH 7.4) | 15 |
| Tris-HCl (pH 7.4) | 18 |
| PBS (pH 8.0) | 16 |
Table 2: Effect of Co-solvent (DMSO) on the Solubility of this compound in PBS (pH 7.4)
| Final DMSO Concentration (% v/v) | Kinetic Solubility (µM) |
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 80 |
| 2.0 | >150 |
Table 3: Effect of a Solubilizing Agent (HP-β-CD) on the Solubility of this compound in PBS (pH 7.4)
| Final HP-β-CD Concentration (mM) | Kinetic Solubility (µM) |
| 0 | 15 |
| 1 | 50 |
| 5 | 120 |
| 10 | >200 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a sufficient amount of this compound (MW: 179.6 g/mol ).
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility by Nephelometry
-
Prepare a serial dilution of the 10 mM this compound DMSO stock solution in a 96-well plate using DMSO.
-
In a separate 96-well clear-bottom plate, add your aqueous assay buffer to each well.
-
Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the assay buffer plate. Mix immediately and thoroughly.
-
Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer or a plate reader capable of measuring turbidity.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Workflow for solubility enhancement using a co-solvent.
References
- 1. Page loading... [guidechem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Refining experimental protocols involving 5-Chloro-3-phenylisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 5-Chloro-3-phenylisoxazole. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful research outcomes.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during experiments with this compound in a question-and-answer format.
Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature.
-
Suboptimal Reagents and Solvents: Use high-purity, dry reagents and solvents. Moisture can interfere with the reaction, particularly in steps involving organometallic reagents or dehydrating agents.
-
Improper Temperature Control: Some steps in the synthesis may be temperature-sensitive. Ensure that the temperature is carefully controlled throughout the reaction as specified in the protocol.
-
Purification Losses: Significant loss of product can occur during purification. Optimize your purification method, whether it's column chromatography or recrystallization, to minimize losses. For column chromatography, ensure the correct solvent system is used for optimal separation.
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?
A2: this compound is a relatively nonpolar molecule and is expected to have low solubility in aqueous solutions. Here are some strategies to address this:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the biological system.
-
Sonication: After diluting the stock solution, sonicate the final solution to aid in dissolution.
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant, like Tween® 80 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds. However, it is crucial to first test the effect of the surfactant on your experimental system.
Q3: How should I handle and store this compound?
A3: Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light. For long-term storage, keeping it at low temperatures (e.g., in a refrigerator or freezer) is recommended.
Q4: I am seeing inconsistent results in my biological assays with this compound. What could be the cause?
A4: Inconsistent results in biological assays can be due to a variety of factors:
-
Compound Precipitation: As mentioned, poor solubility can lead to precipitation of the compound in your assay medium, resulting in an inaccurate effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
Compound Instability: The stability of the compound under your specific assay conditions (e.g., pH, temperature, presence of certain media components) should be considered. You can assess stability by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation using methods like HPLC.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Culture Variability: If using cell-based assays, ensure that the cells are healthy, in the same passage number, and at a consistent density for each experiment.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.61 g/mol | |
| Melting Point | 51-52 °C | Fluorochem |
| Boiling Point | 314.5 °C | |
| Appearance | Solid | Fluorochem |
| CAS Number | 3356-89-6 |
Antimicrobial Activity of a Related Isoxazole Derivative
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a 5-chloro-1,3-benzoxazol-2(3H)-one derivative against various microorganisms, illustrating the potential antimicrobial activity of the isoxazole scaffold.[1]
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | 100 |
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Candida albicans | 200 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles.
Materials:
-
3-Phenylisoxazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3-phenylisoxazol-5(4H)-one (1 equivalent) in dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general method for assessing the antimicrobial activity of this compound.
Materials:
-
This compound
-
DMSO
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microbe with standard drug) and a negative control (microbe with no compound).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Visualizations
Experimental Workflow for Synthesis and Antimicrobial Screening
Caption: Workflow for the synthesis and subsequent antimicrobial screening of this compound.
Postulated Apoptotic Signaling Pathway
Many isoxazole derivatives have been shown to induce apoptosis in cancer cells. While the specific pathway for this compound is not fully elucidated, a common mechanism involves the activation of caspase cascades.
Caption: A simplified diagram of a potential apoptotic pathway induced by this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthesized 5-Chloro-3-phenylisoxazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. This guide provides an objective comparison of the potential biological performance of synthesized 5-Chloro-3-phenylisoxazole with other isoxazole-based alternatives, supported by experimental data from related compounds. Detailed methodologies for key validation experiments are also presented to facilitate the biological evaluation of this specific compound.
Comparative Biological Activity Data
While specific quantitative data for this compound is not extensively available in the public domain, the biological activities of structurally similar 3,5-disubstituted isoxazole derivatives have been reported. The following tables summarize the in vitro efficacy of these analogs, providing a benchmark for the anticipated performance of this compound.
Table 1: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 (Mouse Colon Carcinoma) | 2.5 µg/mL | [1] |
| CT-26 (Mouse Colon Carcinoma) | 2.5 µg/mL | [1] | |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Ehrlich Ascites Carcinoma (In vivo) | Significant tumor growth inhibition | [2][3] |
| Tyrosol-coupled 3,5-disubstituted isoxazole with 4-Cl-C6H4 | K562 (Human Chronic Myelogenous Leukemia) | 54.5 | [4] |
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Alternative | Assay | Activity | Reference |
| Isoxazole derivatives with chloro substitution on the phenyl ring | Carrageenan-induced paw edema (in vivo) | Significant anti-inflammatory activity | [5] |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | LPS-stimulated macrophages | Dose-dependent decrease in TNF-α and IL-6 release | [6] |
| A novel glucocorticoid C-16,17-isoxazoline derivative | LPS-induced nitric oxide release in RAW 264.7 macrophages | More potent than Dexamethasone | [7] |
Table 3: Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | EC50 values better than bismerthiazol | [8][9][10][11] |
| Pseudomonas syringae (Psa) | EC50 values better than bismerthiazol | [8][9][10][11] | |
| Xanthomonas axonopodis (Xac) | EC50 values better than bismerthiazol | [8][9][10][11] | |
| 5-(4-fluorophenyl)-3-phenylisoxazole derivatives | Various Gram-positive and Gram-negative bacteria | Good antibacterial activity | [12] |
Experimental Protocols
To validate the biological activity of synthesized this compound, the following standard in vitro assays are recommended.
Anticancer Activity: MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Quantify the NO concentration and determine the inhibitory effect of the compound.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Western Blot Analysis of Signaling Proteins
Western blotting can be used to investigate the effect of this compound on key signaling proteins involved in cancer and inflammation, such as those in the MAPK/NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for validating the biological activity of this compound.
Caption: Potential inhibition of the MAPK/NF-κB signaling pathway by this compound.
References
- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
- 11. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Chloro-3-phenylisoxazole and Other Isoxazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 5-Chloro-3-phenylisoxazole and other notable isoxazole derivatives, focusing on their anticancer and anti-inflammatory properties. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide insights into its potential performance and structure-activity relationships.
Executive Summary
Isoxazole derivatives are a versatile class of heterocyclic compounds demonstrating significant potential in the development of novel therapeutics. The introduction of various substituents onto the isoxazole ring allows for the fine-tuning of their pharmacological properties. This guide focuses on the comparative analysis of this compound with other derivatives, highlighting key differences in their biological activities based on available data. The primary activities explored are anticancer and anti-inflammatory effects.
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of various isoxazole derivatives, providing a basis for comparison with the potential activities of this compound. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution.
Table 1: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(2,4-dichlorophenyl)-5-(4-chlorophenyl)isoxazole | MDA-MB-231 (Breast) | 46.3 | [1] |
| 3,5-disubstituted isoxazole (Compound 6d) | U87 (Glioblastoma) | 15.2 (µg/mL) | [2] |
| Isoxazole-carboxamide (Compound 2b) | HeLa (Cervical) | 0.11 (µg/mL) | [3] |
| Isoxazole-carboxamide (Compound 2a) | Hep3B (Liver) | 2.774 | [3] |
| Isoxazole-carboxamide (Compound 2c) | MCF7 (Breast) | 1.59 | [3] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | 7.1 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound/Derivative | Assay | Activity/Inhibition | Reference |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | LPS-stimulated macrophages | Decreased TNF-α and IL-6 release | [5][6] |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | LPS-stimulated macrophages | Diminished COX-2 levels | [5][6] |
| Various Isoxazole Derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [7] |
| Isoxazole carboxamide derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments commonly used to evaluate the biological activity of isoxazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only) and a positive control (cells with LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by the test compounds compared to the LPS-only control.
Signaling Pathways and Mechanisms of Action
The biological effects of isoxazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Mechanism: Inhibition of MAPK and NF-κB Signaling Pathways
Studies on a structurally similar compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, have shown that its anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of MAPK and NF-κB signaling pathways by an isoxazole derivative.
Anticancer Mechanism: Induction of Apoptosis
A common mechanism of action for many anticancer agents, including some isoxazole derivatives, is the induction of programmed cell death, or apoptosis. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
References
- 1. impactfactor.org [impactfactor.org]
- 2. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate | PLOS One [journals.plos.org]
- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential involvement of NF‐κB and MAP kinase pathways in the generation of inflammatory cytokines by human neutrophils | Semantic Scholar [semanticscholar.org]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Efficacy of 5-Chloro-Isoxazole Derivatives as α-Glucosidase Inhibitors: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the efficacy of novel 5-chloro-isoxazole and related heterocyclic derivatives as α-glucosidase inhibitors against established compounds in the field. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of α-Glucosidase Inhibitors
A series of novel 5-chloro-6-methoxy-3-(2-((1-(Aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have demonstrated potent α-glucosidase inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds were determined and compared with the established α-glucosidase inhibitor, Acarbose. Several of the synthesized compounds exhibited significantly greater potency than Acarbose.[1]
| Compound ID | Substituent (Aryl Group) | IC50 (nM)[1] |
| 9j | 4-Trifluoromethylphenyl | 14.69 |
| 9n | 3-Bromophenyl | 14.69 |
| 9i | 4-Chlorophenyl | 16.19 |
| 9m | 3,4-Dimethylphenyl | 16.19 |
| 9o | 3-Trifluoromethyl,4-bromophenyl | 16.28 |
| 9a | Phenyl | 18.34 |
| 9g | 4-Methoxyphenyl | 21.56 |
| 9k | 2-Fluorophenyl | 24.73 |
| 9d | 4-Methylphenyl | 25.81 |
| 9c | 3-Methylphenyl | 28.45 |
| 9b | 2-Methylphenyl | 31.27 |
| 9e | 2,4-Dichlorophenyl | 33.62 |
| 9f | 2-Chlorophenyl | 35.84 |
| 9l | 2,5-Dichlorophenyl | 38.71 |
| Acarbose | Standard Drug | 35.91 |
Similarly, studies on 5-chloro-2-aryl benzo[d]thiazoles have also revealed potent α-glucosidase inhibitory activity, with several derivatives showing significantly lower IC50 values compared to Acarbose.[2][3]
| Compound ID | Substituent (Aryl Group) | IC50 (µM)[2] |
| 4 | 2,4-Dihydroxyphenyl | 22.1 ± 0.9 |
| 9 | 4-Nitrophenyl | 24.3 ± 0.8 |
| 10 | 3-Nitrophenyl | 25.6 ± 1.5 |
| 2 | 4-Hydroxyphenyl | 40.2 ± 0.5 |
| 5 | 2-Hydroxyphenyl | 45.9 ± 1.1 |
| 11 | 2-Nitrophenyl | 50.1 ± 1.2 |
| 19 | 4-Methylphenyl | 60.9 ± 2.0 |
| 3 | 3-Hydroxyphenyl | 104.8 ± 9.9 |
| 1 | Phenyl | 136.2 ± 5.7 |
| Acarbose | Standard Drug | 840 ± 1.73 |
Other established α-glucosidase inhibitors include Miglitol and Voglibose.[4][5] While direct comparative IC50 values under identical experimental conditions are varied across literature, Voglibose is noted to have a much weaker inhibitory effect on pancreatic alpha-amylase compared to Acarbose, making it a more selective disaccharidase inhibitor.[5]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay (Yeast α-Glucosidase)
This protocol is adapted from established methodologies for determining α-glucosidase inhibition.[6][7]
1. Materials and Reagents:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (5-chloro-isoxazole derivatives) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and Acarbose in phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution or Acarbose solution to the respective wells. For the control well, add 10 µL of the solvent (e.g., 1% DMSO in buffer).
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 5 mM pNPG solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
3. Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Carbohydrate digestion and the mechanism of α-glucosidase inhibitors.
Caption: General workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 4. Miglitol, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Inhibition assay for in vitro α-glucosidase activity [bio-protocol.org]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
A Comparative Guide to the In Vitro Anticancer Activity of Phenylisoxazole Derivatives and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of a representative 3,5-disubstituted isoxazole, alongside other isoxazole-based compounds and alternative therapeutic agents. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1][2] This document aims to present experimental data to facilitate the evaluation of these compounds for further research and development.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various isoxazole derivatives and a standard chemotherapeutic agent against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Isoxazole Derivative 1 (A 3,5-disubstituted isoxazole) | K562 (Leukemia) | 16 µg/mL (45 µM) | [3] |
| Isoxazole Derivative 2 (A 3,5-disubstituted isoxazole) | K562 (Leukemia) | 18 µg/mL (55 µM) | [3] |
| Isoxazole Derivative 3 (A 3,5-disubstituted isoxazole) | K562 (Leukemia) | 18 µg/mL (54.5 µM) | [3] |
| (S)-RS4690 (A 5-Chloro-1H-indole derivative, not an isoxazole) | HCT116 (Colon Cancer) | 7.1 ± 0.6 | [4] |
| Racemic RS4690 | HCT116 (Colon Cancer) | 15.2 ± 1.1 | [4] |
| (R)-RS4690 | HCT116 (Colon Cancer) | 28.3 ± 1.2 | [4] |
| Isoxazole Derivative 4 (A 3,5-disubstituted isoxazole) | U87 (Glioblastoma) | 15.2 ± 1.0 µg/mL | [5] |
| Triazole Derivative 1 (An alternative heterocyclic compound) | U87 (Glioblastoma) | 21.0 ± 0.9 µg/mL | [5] |
| Isoxazole Derivative 5 (A 3,4-isoxazolediamide) | K562 (Leukemia) | 70.1 ± 5.8 nM | [6] |
| Isoxazole Derivative 6 (A 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine) | K562 (Leukemia) | 90.6% apoptosis at 10 µM | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., K562, U87, HCT116) are seeded in 96-well plates at a density of 3-5 x 10³ cells per well.
-
The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.
-
Serial dilutions of the stock solutions are made with a serum-free cell culture medium to achieve the desired final concentrations.
-
The culture medium from the cell plates is replaced with the medium containing the test compounds.
-
The plates are then incubated for a specified period, typically 72 hours.[6]
3. Cell Viability Assessment:
-
After the incubation period, a solution of [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Akt/p38 MAPK/Erk1/2 Signaling Pathway
Some isoxazole derivatives have been found to induce apoptosis in cancer cells by modulating the Akt, p38 MAPK, and Erk1/2 signaling pathways.[3] The pro-apoptotic effect of certain isoxazole compounds is associated with the total blockade of Akt and ERK1/2 phosphorylation.[3]
Caption: Modulation of Akt, p38 MAPK, and Erk1/2 pathways by an isoxazole derivative.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in cell fate determination, and its dysregulation is often linked to cancer.[8] Certain isoxazole chalcone derivatives have been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathways, indicating a potential for isoxazole compounds to modulate this pathway in other cellular contexts.[8]
Caption: Potential modulation of the Wnt/β-catenin signaling pathway by isoxazole derivatives.
Experimental Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: A generalized workflow for in vitro anticancer compound screening.
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 3. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis [mdpi.com]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idus.us.es [idus.us.es]
- 8. mdpi.com [mdpi.com]
Unraveling the Action of 5-Chloro-3-phenylisoxazole: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 5-Chloro-3-phenylisoxazole, detailing its mechanism of action, supported by experimental data, and contrasting it with alternative compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to clarify the compound's biological activities and potential therapeutic applications.
Confirmed Mechanism of Action: Modulation of Glutamate Receptors
Recent studies strongly indicate that the primary mechanism of action for this compound and its derivatives is the modulation of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast excitatory synaptic transmission in the central nervous system.
Isoxazole derivatives, including those structurally similar to this compound, have been identified as potent modulators of AMPA receptor activity.[1][2] This modulation can influence neuronal excitability and synaptic plasticity, making these compounds valuable tools for neurological research and potential therapeutic agents for conditions involving glutamate excitotoxicity.
While direct quantitative data for this compound is not extensively published, the activity of closely related fluorophenyl-isoxazole-carboxamide derivatives provides significant insight. For instance, certain derivatives have shown potent inhibitory effects on GluA2-containing AMPA receptors with IC50 values in the low micromolar range.[2]
Potential Secondary Activities
Antimicrobial Properties
Enzyme Inhibition
Although initially suggested as a potential glycogen synthase kinase-3β (GSK-3β) inhibitor, extensive literature searches did not yield direct experimental evidence to substantiate this claim for this compound. However, the broader class of isoxazole derivatives has been explored for the inhibition of various enzymes, including xanthine oxidase and α-glucosidase.
Comparative Analysis with Alternative Compounds
To provide a clear performance benchmark, this compound is compared with other compounds acting on similar biological targets.
Table 1: Comparison of Isoxazole Derivatives and Alternative AMPA Receptor Modulators
| Compound | Target | Mechanism of Action | Potency (IC50) | Reference |
| Fluorophenyl-isoxazole-carboxamide Derivatives (e.g., ISX-11) | GluA2 and GluA2/3 containing AMPA receptors | Inhibition | 4.4 µM and 4.62 µM, respectively | [2] |
| Perampanel | AMPA receptor | Non-competitive antagonist | 60-90 nM | Commercially available data |
| Talampanel | AMPA receptor | Non-competitive antagonist | ~300 nM | Commercially available data |
Table 2: Comparison of Antimicrobial Agents with Isoxazole Scaffolds
| Compound | Target Organisms | Mechanism of Action | Potency (MIC) | Reference |
| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Not fully elucidated | Not specified in abstract | [3] |
| Sulfamethoxazole | Bacteria (e.g., E. coli, S. aureus) | Dihydropteroate synthase inhibitor | Varies by strain | Established clinical data |
| Cloxacillin | Gram-positive bacteria | Penicillin-binding protein inhibitor | Varies by strain | Established clinical data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays relevant to the activities of this compound.
AMPA Receptor Activity Assay (Whole-Cell Patch Clamp)
This protocol is essential for characterizing the modulatory effects of compounds on AMPA receptor currents.
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured and transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells.
-
Compound Application: The compound of interest, dissolved in an appropriate vehicle, is applied to the cells via a perfusion system.
-
Data Acquisition: AMPA receptor-mediated currents are evoked by the application of glutamate. The effect of the compound on the amplitude and kinetics (deactivation and desensitization) of these currents is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways and Logical Relationships
To visualize the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of AMPA receptor modulation by this compound.
Caption: Experimental workflow for determining the inhibitory activity of this compound on AMPA receptors.
Conclusion
The available evidence strongly supports the role of this compound as a modulator of AMPA-type glutamate receptors. This primary mechanism of action positions it as a valuable research tool for studying neurological processes and as a potential lead compound for the development of novel therapeutics. Further investigation into its potential antimicrobial and other enzyme-inhibitory activities is warranted to fully elucidate its pharmacological profile. This guide provides a foundational understanding for researchers to build upon in their future studies of this and related isoxazole derivatives.
References
Comparative Analysis of the Antibacterial Efficacy of 5-Chloro-3-phenylisoxazole Analogs
In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant bacteria, isoxazole derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative overview of the antibacterial activity of various 5-Chloro-3-phenylisoxazole analogs and related isoxazole derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for several isoxazole analogs against various Gram-positive and Gram-negative bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 178d | N3, N5-di(substituted)isoxazole-3,5-diamine | Escherichia coli (MTCC 443) | 117 | [1] |
| Staphylococcus aureus (MTCC 96) | 90 | [1] | ||
| 178e | N3, N5-di(substituted)isoxazole-3,5-diamine | Escherichia coli (MTCC 443) | 110 | [1] |
| Staphylococcus aureus (MTCC 96) | 82 | [1] | ||
| 178f | N3, N5-di(p-chloroisoxazole)-3,5-diamine | Escherichia coli (MTCC 443) | 95 | [1] |
| Staphylococcus aureus (MTCC 96) | 75 | [1] | ||
| Cloxacillin (Standard) | Penicillin Antibiotic | Escherichia coli (MTCC 443) | 120 | [1] |
| Staphylococcus aureus (MTCC 96) | 100 | [1] | ||
| A3 | Chalcone-derived Isoxazole | Gram-positive & Gram-negative strains | 16 | [2] |
| A6 | Chalcone-derived Isoxazole | Gram-positive & Gram-negative strains | 16 | [2] |
Note: Lower MIC values indicate higher antibacterial activity.
From the data, it is evident that certain substitutions on the isoxazole ring significantly influence antibacterial potency. For instance, compounds 178e and 178f , which feature para-fluoro and para-chloro substituents respectively, demonstrated the most promising activity against both E. coli and S. aureus, even surpassing the standard drug cloxacillin in some cases.[1] This suggests that the presence of electron-withdrawing groups at the para position of the phenyl rings generally enhances antibacterial activity.[1]
Experimental Protocols
The determination of the antibacterial activity of the synthesized compounds was primarily conducted using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of antimicrobial agents.[3]
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized isoxazole compounds are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO) to a known concentration (e.g., 10 mg/mL).[3]
-
Bacterial Cultures: Fresh overnight cultures of the test bacteria are prepared in Mueller-Hinton Broth (MHB).[3] The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Culture Medium: Mueller-Hinton Broth (MHB) is used for bacterial growth.[3]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[3]
2. Assay Procedure:
-
Serial Dilutions: 100 µL of sterile MHB is added to all wells of a 96-well plate.[3] Subsequently, 100 µL of the test compound stock solution is added to the first well of a row, and two-fold serial dilutions are performed by transferring 100 µL from one well to the next.[3]
-
Inoculation: Each well is inoculated with 100 µL of the prepared bacterial suspension.[3]
-
Controls:
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening the antibacterial activity of isoxazole compounds.
Caption: Workflow for antibacterial activity screening of isoxazole analogs.
References
A Comparative Guide to the Structure-Activity Relationship of Isoxazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document aims to serve as a valuable resource for the rational design of novel isoxazole-based therapeutics.
Quantitative SAR Data of Anticancer Isoxazole Derivatives
The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole core and its appended functionalities. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isoxazole derivatives against several human cancer cell lines.
| Compound ID/Series | R1 (Position 3) | R2 (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| Tyrosol-Isoxazole Conjugates | |||||
| 3d | 4-(2-(4-(tert-butyl)phenyl)ethyl) | Aryl | K562 (Leukemia) | 45 | [1] |
| 3a | 4-(2-(4-methoxyphenyl)ethyl) | Aryl | K562 (Leukemia) | 55 | [1] |
| 3e | 4-(2-(4-chlorophenyl)ethyl) | Aryl | K562 (Leukemia) | 54.5 | [1] |
| Isoxazole-Amide Analogues | |||||
| 124 | Amide derivative | Aryl | HeLa (Cervical) | 15.48 ± 0.89 | [2] |
| 125 | Amide derivative | Aryl | HeLa (Cervical) | 18.62 ± 0.79 | [2] |
| 124 | Amide derivative | Aryl | Hep3B (Liver) | 23.98 ± 1.83 | [2] |
| 126 | Amide derivative | Aryl | Hep3B (Liver) | 23.44 ± 1.99 | [2] |
| Diazo-Linked Isoxazoles | |||||
| 130 | Phenyl (diazo-linked) | Aryl | MCF-7 (Breast) | 4.56 ± 2.32 | [2] |
| 129 | Phenyl (diazo-linked) | Aryl | HeLa (Cervical) | 0.91 ± 1.03 | [2] |
| General Isoxazole Derivatives | |||||
| 4b | Substituted Phenyl | Substituted Phenyl | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 | [3] |
| 25a | Substituted Phenyl | Substituted Phenyl | HepG2, MCF-7, HCT-116 | 6.38 - 9.96 | [3] |
| 25a | Substituted Phenyl | Substituted Phenyl | WISH (Normal) | 53.19 ± 3.1 | [3] |
| 25a | Substituted Phenyl | Substituted Phenyl | WI38 (Normal) | 38.64 ± 2.8 | [3] |
| 1d | Biphenyl | o,p-dichlorophenyl | MDA-MB 231 (Breast) | 46.3 µg/mL | [4] |
Key SAR Insights:
-
Substitution at Positions 3 and 5: The nature of the substituents at the 3 and 5-positions of the isoxazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic groups are commonly found at these positions.
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the aryl rings can significantly modulate cytotoxic potency. For instance, electron-withdrawing groups like -F, -Cl, and -Br have been shown to be significant for activity.[2]
-
Fused Ring Systems: The fusion of the isoxazole ring with other heterocyclic systems can lead to potent and selective compounds.
-
Linker Moiety: The nature of the linker connecting the isoxazole core to other pharmacophores also plays a crucial role in determining the biological activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays commonly used in the evaluation of anticancer isoxazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated and vehicle controls.[6]
-
MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: In Vitro Tubulin Polymerization Inhibition Assay
Many anticancer agents, including some isoxazole derivatives, exert their effects by disrupting microtubule dynamics. The in vitro tubulin polymerization assay is used to identify and characterize such compounds.[7]
Principle: The assembly of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.[7]
Protocol (Fluorescence-based):
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, glycerol, and a fluorescent reporter.[7][8]
-
Compound Addition: Add the test isoxazole derivatives at various concentrations to the wells of a 96-well plate. Include a known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls.[7]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Signaling Pathways and Mechanisms
The anticancer effects of isoxazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and survival.[9] Aberrant activation of this pathway is common in many cancers.[9] Some isoxazole derivatives have been shown to inhibit components of this pathway, leading to decreased cancer cell proliferation.
Caption: Inhibition of the MAPK/ERK signaling pathway by isoxazole derivatives.
Experimental Workflow for SAR Studies
A systematic approach is crucial for the successful identification and optimization of lead compounds. The following diagram illustrates a general workflow for the SAR-guided discovery of novel anticancer isoxazole derivatives.
Caption: A general experimental workflow for SAR-guided drug discovery.
Conclusion
The isoxazole ring system continues to be a highly valuable scaffold in the development of novel anticancer agents. The structure-activity relationships of isoxazole derivatives are multifaceted, with substitution patterns on and around the core heterocycle playing a pivotal role in determining their potency and selectivity. This guide provides a foundational understanding of the SAR of anticancer isoxazoles, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways, will further empower the rational design of the next generation of isoxazole-based cancer therapeutics. Future research should continue to explore novel substitutions and fusion of the isoxazole ring with other pharmacophores to identify compounds with improved efficacy and safety profiles.
References
- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 5-Chloro-3-phenylisoxazole in Experimental Research: A Guide to Reproducibility and Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount for advancing scientific knowledge and developing novel therapeutics. This guide provides a comparative overview of the experimental reproducibility and performance of 5-Chloro-3-phenylisoxazole, a synthetic compound belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are known for their diverse biological activities, and understanding the reliability of experimental data associated with them is crucial. This document outlines available data, details key experimental protocols to ensure reproducibility, and presents a comparative analysis with alternative compounds.
Data Presentation: A Comparative Look at Anticancer Activity
While specific, reproducible quantitative data for this compound is limited in publicly available literature, we can draw comparisons from studies on structurally related isoxazole derivatives to provide a performance context. The following tables summarize the in vitro anticancer activity of various isoxazole compounds against different cancer cell lines, with IC50 values (the concentration of a drug that inhibits 50% of cell growth) serving as the primary metric for comparison.
Table 1: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Isoxazole Derivative 1 | K562 (Leukemia) | 0.071 | - | - |
| Isoxazole Derivative 2 | K562 (Leukemia) | 0.018 | - | - |
| Isoxazole Derivative 3 | K562 (Leukemia) | 0.044 | - | - |
| Isoxazole-Curcumin Hybrid | MCF-7 (Breast) | 3.97 | Curcumin | 21.89[1] |
| Phenyl-isoxazole-carboxamide 1 | Hep3B (Liver) | 5.96 | Doxorubicin | - |
| Phenyl-isoxazole-carboxamide 2 | Hep3B (Liver) | 6.93 | Doxorubicin | - |
| Phenyl-isoxazole-carboxamide 3 | HeLa (Cervical) | 0.91 | Doxorubicin | - |
| Indole-isoxazole Hybrid 1 | MCF-7 (Breast) | 7.72 | Gemcitabine | - |
| Indole-isoxazole Hybrid 2 | MCF-7 (Breast) | 5.51 | Gemcitabine | - |
Note: The specific structures of "Isoxazole Derivative 1, 2, and 3" and the "Phenyl-isoxazole-carboxamide" and "Indole-isoxazole Hybrid" compounds are detailed in the cited literature. This table is intended to provide a contextual performance landscape for isoxazole derivatives.
Experimental Protocols for Ensuring Reproducibility
To facilitate the independent verification and replication of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer properties of isoxazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[2][3]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to observe the expression of proteins involved in apoptosis (programmed cell death).[5][6]
Protocol:
-
Cell Lysis: After treating cells with the test compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The proteins will migrate through the gel based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different samples.
Signaling Pathways and Mechanisms of Action
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cellular enzymes.
Potential Involvement in the p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Some small molecules with structures related to isoxazoles have been investigated as modulators of the p53 pathway. For instance, Pifithrin-α, a known inhibitor of p53, contains a benzisoxazole-related core structure.[7][8][9] This suggests that isoxazole derivatives could potentially interact with components of the p53 signaling pathway.
Below is a simplified representation of the p53 signaling pathway, which can be a target for anticancer therapies.
Caption: Simplified p53 signaling pathway.
This diagram illustrates that upon cellular stress, p53 is activated and can lead to cell cycle arrest, apoptosis, or DNA repair. The protein MDM2 acts as a negative regulator of p53. Small molecules that disrupt the p53-MDM2 interaction are a key area of cancer research. While direct evidence for this compound is pending, the isoxazole scaffold is present in molecules that modulate this critical pathway.
Experimental Workflow for Investigating Mechanism of Action
To investigate the mechanism of action of a compound like this compound, a structured experimental workflow is necessary.
Caption: General experimental workflow for drug discovery.
This workflow begins with the synthesis and initial screening of the compound for its biological activity. Promising candidates then undergo more detailed studies to elucidate their mechanism of action, followed by in vivo testing to assess their efficacy and safety in a living organism.
Conclusion
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pifithrin - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-3-phenylisoxazole: A Procedural Guide
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-3-phenylisoxazole, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes the key safety information based on available Safety Data Sheets (SDS) for this compound and its derivatives.
| Hazard Category | Description | Pictogram | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | GHS07: Harmful/Irritant[1] | P101: If medical advice is needed, have product container or label at hand. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Skin Corrosion/Irritation | May cause skin irritation. Some derivatives cause severe skin burns.[2][3][4] | GHS07: Harmful/Irritant | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] |
| Eye Damage/Irritation | May cause eye irritation. Some derivatives cause serious eye damage.[3][4] | GHS07: Harmful/Irritant | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3] | GHS07: Harmful/Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Disposal Workflow and Decision-Making
The proper disposal of this compound, as with any hazardous chemical, follows a structured process to ensure safety and compliance. The following diagram illustrates the general workflow for chemical waste disposal in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Detailed Disposal Procedures
The following step-by-step protocols provide guidance for the operational and logistical aspects of disposing of this compound.
I. Pre-Disposal Planning and Personal Protective Equipment (PPE)
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to understand its specific hazards, handling precautions, and emergency procedures.
-
Assemble Personal Protective Equipment (PPE): Based on the SDS, wear appropriate PPE. This should include:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the solid material and dust formation is possible, use a NIOSH-approved respirator.[3]
-
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4] Have an emergency eyewash station and safety shower readily accessible.[3]
II. Waste Collection and Segregation
-
Waste Characterization: this compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Container Selection:
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] Also, indicate the approximate quantity.
-
Segregation: Do not mix this compound waste with incompatible materials. The SDS for a similar compound mentions incompatibilities with bases, strong oxidizing agents, and amines.[3] Keep it segregated from these chemical classes.
III. Spill and Contamination Management
-
Spill Cleanup:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Decontamination of Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5]
-
After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
-
IV. Final Disposal Protocol
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][5] The storage area should have secondary containment to prevent environmental release in case of a leak.
-
Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][3][4] Never dispose of this chemical down the drain or in the regular trash.[5][7]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Essential Safety and Operational Guide for 5-Chloro-3-phenylisoxazole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-3-phenylisoxazole (CAS No. 3356-89-6) was not publicly available at the time of this document's creation. The following guidance is based on the safety information for structurally similar compounds, including 5-Chloro-3-phenyl-2,1-benzisoxazole and 5-(chloromethyl)-3-phenylisoxazole. It is imperative to consult a certified safety professional and the specific documentation provided by the chemical supplier before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is recommended for handling this compound and should be used in conjunction with engineering controls like a chemical fume hood.
| PPE Category | Recommended Equipment | Specifications & Use Case |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn over safety glasses when there is a risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Hazard Identification and First Aid
Based on data for similar compounds, this compound may cause skin, eye, and respiratory irritation.[1][2]
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory irritation.[2] | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | May cause skin irritation.[1] | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists. |
| Eye Contact | May cause serious eye irritation.[1] | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety.
3.1. Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation.[1]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[3] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
3.2. Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
3.3. Waste Disposal
-
Waste Classification: this compound waste should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Do not allow the chemical to enter drains.[3]
Diagrams
Caption: A procedural workflow for the safe handling of this compound.
Caption: A decision tree for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
